N-Methylcyclazodone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14461-92-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-15(10-7-8-10)13-14-12(16)11(17-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
FFWGGFGJVZVGOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methylcyclazodone from Cyclazodone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic pathway to N-Methylcyclazodone, a research chemical structurally related to the stimulant cyclazodone. The primary route involves the N-methylation of its precursor, cyclazodone.[1] This guide details the synthesis of cyclazodone and its subsequent conversion to this compound, presenting relevant chemical data, detailed experimental protocols, and visualizations of the chemical workflow and pharmacological mechanism.
Introduction
This compound is the N-methylated derivative of cyclazodone, a centrally acting stimulant developed in the 1960s.[1][2] The addition of a methyl group to the exocyclic nitrogen atom of the cyclazodone structure can significantly alter its physicochemical and pharmacological properties, including increasing lipophilicity.[1] Like its parent compound, this compound is considered a stimulant, and its mechanism of action is believed to involve the inhibition of neurotransmitter reuptake.[1][3] This guide focuses on the chemical synthesis of this compound, a process of interest to researchers in medicinal chemistry and pharmacology.
Chemical Data of Key Compounds
A summary of the key physical and chemical properties of the precursor and the final product is presented below.
| Property | Cyclazodone | This compound |
| IUPAC Name | (RS)-2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one[2] | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one[1][4] |
| CAS Number | 14461-91-7[2][5] | 14461-92-8[1][6] |
| Molecular Formula | C₁₂H₁₂N₂O₂[2][5] | C₁₃H₁₄N₂O₂[1][4][6] |
| Molecular Weight | 216.24 g/mol [2] | 230.26 g/mol [1][4] |
| Canonical SMILES | C1CC1NC2=NC(=O)C(O2)C3=CC=CC=C3[2] | CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3[1] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol[5] | Soluble in Acetonitrile, DMSO, Methanol[6][7] |
Synthesis Pathway Overview
The synthesis of this compound is a two-stage process:
-
Synthesis of the Precursor, Cyclazodone: This initial stage involves the reaction between α-Chlorophenylacetyl chloride and 1-Cyclopropylurea to form an amide intermediate, which is then cyclized to form cyclazodone.[2]
-
N-methylation of Cyclazodone: The final step is the N-alkylation of cyclazodone to introduce a methyl group onto the exocyclic nitrogen atom, yielding this compound.[1]
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of cyclazodone and its subsequent methylation.
This synthesis is a two-step process starting from commercially available reagents.[2]
Step 1: Formation of the Amide Intermediate
-
Reagents and Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Cyclopropylurea (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction: Cool the solution in an ice bath to 0-5°C. To this solution, add α-Chlorophenylacetyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash it sequentially with a saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude amide intermediate, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Cyclization to form Cyclazodone
-
Reagents and Setup: Dissolve the crude amide intermediate from the previous step in anhydrous ethanol in a reaction flask.
-
Reaction: Add a solution of sodium ethoxide in ethanol (1.1 eq) to the flask. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).
-
Isolation and Purification: Remove the ethanol under reduced pressure. The resulting solid residue can be partitioned between water and ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude cyclazodone product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This procedure describes the N-methylation of the cyclazodone precursor.[1]
-
Reagents and Setup: In a reaction vessel, dissolve cyclazodone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the exocyclic nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 40-50°C to increase the reaction rate. Monitor the reaction's completion by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified using column chromatography on silica gel.
Pharmacological Mechanism of Action
This compound is believed to act as a central nervous system stimulant by modulating the levels of key neurotransmitters in the synaptic cleft.[1] Its primary mechanism is thought to be the inhibition of reuptake transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).[1] By blocking these transporters, this compound increases the synaptic availability of these neurotransmitters. Some reports also suggest it has mild serotonin-releasing properties, particularly at higher doses.[1][3]
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 2. Cyclazodone - Wikipedia [en.wikipedia.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. This compound | C13H14N2O2 | CID 156614124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
An In-depth Technical Guide on the Presumed Mechanism of Action of N-Methylcyclazodone on Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclazodone is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. While comprehensive pharmacological data remains limited in publicly accessible scientific literature, its structural similarity to known dopaminergic agents, such as cyclazodone and pemoline, strongly suggests that its primary mechanism of action involves the modulation of the dopamine transporter (DAT). This technical guide synthesizes the available information to provide a detailed overview of the presumed mechanism of action of this compound on dopamine transporters, outlines relevant experimental protocols for its investigation, and illustrates the associated cellular signaling pathways.
Introduction to this compound
This compound is a derivative of cyclazodone, a central nervous system stimulant developed in the 1960s. The addition of a methyl group to the cyclazodone structure is anticipated to alter its pharmacological profile, potentially affecting its potency, duration of action, and selectivity for monoamine transporters. Anecdotal reports and preliminary discussions in non-peer-reviewed forums suggest that this compound exhibits stimulant properties, which are often associated with increased dopaminergic neurotransmission. Given its chemical structure, the dopamine transporter (DAT) is the most probable molecular target responsible for these effects.
The Dopamine Transporter (DAT)
The dopamine transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis. The DAT is a primary target for a variety of therapeutic agents, including those used to treat attention-deficit/hyperactivity disorder (ADHD), as well as for drugs of abuse such as cocaine and amphetamines.
Presumed Mechanism of Action of this compound on DAT
Based on its structural relationship to other DAT inhibitors and releasing agents, this compound is presumed to act as a dopamine reuptake inhibitor. By binding to the dopamine transporter, it is thought to block the reuptake of dopamine from the synaptic cleft. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. This increased stimulation of postsynaptic dopamine receptors is the likely basis for its stimulant effects. It is also possible that, like some related compounds, this compound could act as a dopamine releasing agent, promoting the reverse transport of dopamine from the presynaptic neuron into the synapse. However, without direct experimental evidence, this remains speculative.
Quantitative Data
As of the latest available information, specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound at the dopamine transporter is not available in the peer-reviewed scientific literature. To provide a frame of reference, the following table includes data for structurally related compounds that also interact with the dopamine transporter.
| Compound | Transporter | Assay Type | Value | Species | Reference |
| This compound | DAT | - | Data not available | - | - |
| Cyclazodone | DAT | - | Data not available | - | - |
| Pemoline | DAT | - | Data not available | - | - |
| Cocaine | DAT | [3H]WIN 35,428 Binding | Ki = 98.2 nM | Rat | [1] |
| Methylphenidate | DAT | [3H]WIN 35,428 Binding | Ki = 131 nM | Rat | [1] |
Note: The absence of publicly available, peer-reviewed quantitative data for this compound, cyclazodone, and pemoline's direct interaction with DAT underscores the need for further research to accurately characterize these compounds. The provided data for cocaine and methylphenidate are for comparative purposes to illustrate typical affinity values for well-characterized DAT inhibitors.
Experimental Protocols
To elucidate the precise mechanism of action of this compound on the dopamine transporter, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.
In Vitro [3H]Dopamine Uptake Inhibition Assay
This assay is a fundamental method to determine if a compound inhibits the function of the dopamine transporter.
Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake via DAT.
Materials:
-
Rat or mouse striatal synaptosomes or cells stably expressing the human dopamine transporter (hDAT).
-
[3H]Dopamine (radioligand).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
This compound solutions of varying concentrations.
-
Known DAT inhibitor (e.g., GBR 12909 or cocaine) as a positive control.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the striatal tissue of rodents according to standard protocols. If using cell lines, culture the cells to appropriate confluency.
-
Assay Setup: In a 96-well plate, add a fixed amount of synaptosomes or cells to each well containing KRH buffer.
-
Pre-incubation: Add varying concentrations of this compound or the positive control to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular [3H]Dopamine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]Dopamine uptake (IC50) by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay
This assay measures the affinity of a compound for the dopamine transporter.
Objective: To determine the Ki (inhibition constant) of this compound for the dopamine transporter.
Materials:
-
Membrane preparations from rat striatum or cells expressing hDAT.
-
A selective radioligand for DAT (e.g., [3H]WIN 35,428 or [3H]GBR 12935).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
This compound solutions of varying concentrations.
-
A known DAT ligand (e.g., cocaine) for determining non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for a [3H]Dopamine uptake inhibition assay.
Signaling Pathway Diagram
Caption: Presumed signaling pathway of DAT modulation by this compound.
Conclusion
While this compound is presumed to exert its stimulant effects primarily through the inhibition of the dopamine transporter, a comprehensive understanding of its mechanism of action requires rigorous scientific investigation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its interaction with DAT and elucidate its pharmacological profile. Such studies are essential for a complete characterization of this compound and for understanding its potential therapeutic applications and abuse liability. The lack of publicly available data highlights a significant gap in the scientific literature and underscores the importance of further research in this area.
References
In Vitro Pharmacological Profile of N-Methylcyclazodone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclazodone is a synthetic stimulant and a derivative of cyclazodone, belonging to the 4-oxazolidinone class of compounds. Structurally related to aminorex and pemoline, it is presumed to exert its effects on the central nervous system through modulation of monoamine neurotransmission. This document provides a comprehensive technical overview of the requisite in vitro pharmacological assays to fully characterize the activity of this compound. Due to the limited availability of public-domain quantitative data for this specific compound, this guide outlines the detailed experimental protocols and presents hypothetical data tables based on the expected activity for a compound of this class. The primary targets for investigation are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Additionally, potential off-target activities, including interactions with trace amine-associated receptor 1 (TAAR1) and inhibition of cytochrome P450 (CYP450) enzymes, are considered essential for a complete pharmacological profile.
Introduction
This compound (CAS: 14461-92-8) is a research chemical with a structure suggesting stimulant properties. Its parent compound, cyclazodone, was developed in the 1960s and is related to other stimulants like pemoline and thozalinone. The addition of a methyl group to the exocyclic nitrogen atom differentiates this compound from cyclazodone and is expected to alter its pharmacological properties. It is hypothesized that this compound interacts with monoamine transporters to increase the synaptic availability of dopamine, norepinephrine, and serotonin. A thorough in vitro pharmacological evaluation is necessary to elucidate its precise mechanism of action, potency, and selectivity, as well as its potential for drug-drug interactions.
Monoamine Transporter Interaction
The primary hypothesis for the mechanism of action of this compound is its interaction with DAT, NET, and SERT. This interaction can be characterized through receptor binding assays to determine affinity (Ki), uptake inhibition assays to measure functional antagonism (IC50), and neurotransmitter release assays to assess substrate-like activity (EC50).
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of this compound for the monoamine transporters. These assays typically involve the use of radiolabeled ligands that are specific for each transporter.
Table 1: Hypothetical Binding Affinity of this compound at Monoamine Transporters
| Target | Radioligand | Ki (nM) [Hypothetical] |
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 50 |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 25 |
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | 500 |
-
Preparation of Membranes: Membranes from cells stably expressing human DAT, NET, or SERT are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.
-
Incubation: Membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for Monoamine Transporter Binding Assay.
Monoamine Uptake Inhibition
Uptake inhibition assays determine the functional potency of this compound in blocking the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.
Table 2: Hypothetical Monoamine Uptake Inhibition of this compound
| Target | Substrate | IC50 (nM) [Hypothetical] |
| hDAT | [³H]Dopamine | 80 |
| hNET | [³H]Norepinephrine | 45 |
| hSERT | [³H]Serotonin | 800 |
-
Preparation of Synaptosomes or Cells: Synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cells expressing the human transporters are prepared.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.
-
Termination of Uptake: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Detection: The amount of radiolabeled neurotransmitter taken up is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined.
Neurotransmitter Release
Neurotransmitter release assays are employed to determine if this compound acts as a substrate for the monoamine transporters, inducing their reversal and subsequent release of neurotransmitters.
Table 3: Hypothetical Neurotransmitter Release Potency of this compound
| Target | Neurotransmitter | EC50 (nM) [Hypothetical] |
| hDAT | Dopamine | 120 |
| hNET | Norepinephrine | 90 |
| hSERT | Serotonin | >1000 |
-
Loading of Synaptosomes/Cells: Synaptosomes or cells expressing the transporters are pre-loaded with a radiolabeled neurotransmitter.
-
Washing: Excess radiolabeled neurotransmitter is washed away.
-
Induction of Release: The loaded synaptosomes or cells are incubated with varying concentrations of this compound.
-
Sample Collection: The supernatant containing the released neurotransmitter is collected.
-
Detection: The amount of released radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The effective concentration that produces 50% of the maximal release (EC50) is calculated.
Caption: Monoamine Transporter Modulation by this compound.
Potential Off-Target Activity: TAAR1
Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that can modulate the activity of monoamine transporters. Some stimulants act as agonists at this receptor.
Table 4: Hypothetical Functional Activity of this compound at hTAAR1
| Target | Assay Type | EC50 (nM) [Hypothetical] | Emax (%) [Hypothetical] |
| hTAAR1 | cAMP Accumulation | 200 | 85 |
Experimental Protocol: TAAR1 Functional Assay (cAMP Accumulation)
-
Cell Culture: Cells stably expressing human TAAR1 (hTAAR1) are cultured.
-
Assay Conditions: Cells are incubated in a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay or a BRET-based biosensor.
-
Data Analysis: The EC50 and maximal response (Emax) relative to a reference agonist are determined.
Metabolic Stability and Cytochrome P450 Inhibition
To assess the potential for drug-drug interactions, the inhibitory effect of this compound on major cytochrome P450 (CYP450) enzymes should be evaluated.
Table 5: Hypothetical Cytochrome P450 Inhibition Profile of this compound
| CYP450 Isoform | Probe Substrate | IC50 (µM) [Hypothetical] |
| CYP1A2 | Phenacetin | > 50 |
| CYP2B6 | Bupropion | 25 |
| CYP2C9 | Diclofenac | > 50 |
| CYP2C19 | (S)-Mephenytoin | 15 |
| CYP2D6 | Dextromethorphan | 5 |
| CYP3A4 | Midazolam | 10 |
Experimental Protocol: CYP450 Inhibition Assay
-
Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for each CYP450 isoform and varying concentrations of this compound in the presence of an NADPH-generating system.
-
Termination: The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The IC50 value is determined by measuring the concentration-dependent inhibition of metabolite formation.
Caption: Workflow for Cytochrome P450 Inhibition Assay.
Conclusion
This technical guide outlines the essential in vitro pharmacological assays required to comprehensively characterize this compound. The primary focus is on its interaction with monoamine transporters, with detailed protocols for assessing binding affinity, uptake inhibition, and neurotransmitter release. Furthermore, the evaluation of its activity at TAAR1 and its potential to inhibit major CYP450 enzymes is critical for a complete understanding of its pharmacological profile and drug-drug interaction potential. The generation of robust quantitative data from these assays is imperative for guiding further research and development of this and related compounds. It is important to reiterate that the quantitative data presented in the tables are hypothetical and serve as a framework for the expected results from the described experimental protocols.
An In-depth Technical Guide to N-Methylcyclazodone: IUPAC Name, Chemical Structure, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclazodone is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. Structurally, it is the N-methylated derivative of cyclazodone, a substance developed in the 1960s.[1] While limited formal research on this compound has been published, its chemical structure and relation to other psychoactive compounds suggest a mechanism of action primarily involving the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, putative synthesis, and pharmacology. Due to the scarcity of specific quantitative data for this compound, this document also includes detailed experimental protocols for the characterization of such compounds, providing a framework for future research.
Chemical Identity and Structure
This compound is systematically known by its IUPAC name, 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one.[2] Its chemical structure is characterized by a central 4-oxazolidinone ring substituted with a phenyl group at the 5-position and a cyclopropyl(methyl)amino group at the 2-position.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one | PubChem[2] |
| Synonyms | N-Cyclopropyl-N-Methylpemoline, NMC | PsychonautWiki[3] |
| CAS Number | 14461-92-8 | PubChem[2] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem[2] |
| Molecular Weight | 230.26 g/mol | Benchchem[2] |
| Canonical SMILES | CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 | PubChem[2] |
| InChIKey | FFWGGFGJVZVGOW-UHFFFAOYSA-N | Benchchem[2] |
Synthesis
Proposed Synthesis of Cyclazodone Precursor
The synthesis of cyclazodone has been described and involves the reaction of α-Chlorophenylacetyl chloride with 1-Cyclopropylurea to form an amide intermediate. This intermediate is then cyclized using a base such as sodium ethoxide to yield cyclazodone.[4]
N-Methylation of Cyclazodone
The final step to obtain this compound would be the N-methylation of the cyclazodone precursor. This is a standard N-alkylation reaction where the secondary amine on the cyclazodone molecule is methylated.
Pharmacological Profile
The pharmacological profile of this compound is not well-characterized in scientific literature. However, based on its structural similarity to other central nervous system stimulants, it is believed to act as a monoamine transporter inhibitor.
Mechanism of Action
This compound is thought to exert its stimulant effects by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) by binding to their respective transporters (DAT, NET, and SERT).[2] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission. Some anecdotal reports suggest it may also have mild serotonin-releasing properties, particularly at higher doses.[3]
Quantitative Pharmacological Data
As of late 2025, there is a notable absence of publicly available, peer-reviewed quantitative data (e.g., IC₅₀ or Kᵢ values) detailing the binding affinity and reuptake inhibition potency of this compound at the dopamine, norepinephrine, and serotonin transporters. The addition of a methyl group to the parent compound, cyclazodone, is anecdotally reported to increase its potency and duration of action, a phenomenon also observed with other stimulants like amphetamine and methamphetamine.[3]
Experimental Protocols
The following protocols are provided as examples of standard experimental procedures that would be necessary to quantitatively characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized method to determine the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
4.1.1. Materials
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Test compound: this compound.
-
Non-specific binding control: Cocaine (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
4.1.2. Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kₔ, and either the assay buffer (for total binding), a high concentration of the non-specific binding control, or varying concentrations of this compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
4.1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Synaptosomal Monoamine Reuptake Inhibition Assay
This protocol measures the potency (IC₅₀) of a test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).
4.2.1. Materials
-
Fresh brain tissue from rodents (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Sucrose buffer (0.32 M sucrose).
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
Test compound: this compound.
-
Uptake inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, desipramine for NET, fluoxetine for SERT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
4.2.2. Procedure
-
Prepare synaptosomes by homogenizing the brain tissue in sucrose buffer and performing differential centrifugation.
-
Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with varying concentrations of this compound or the reference inhibitor for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a short, linear time course (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity trapped in the synaptosomes using a liquid scintillation counter.
4.2.3. Data Analysis
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.
-
Calculate the percentage inhibition of specific uptake at each concentration of this compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a derivative of the stimulant cyclazodone with a chemical structure that strongly suggests activity as a monoamine reuptake inhibitor. While it has appeared on the research chemical market, a thorough scientific characterization of its pharmacological and toxicological properties is currently lacking in the public domain. The experimental protocols detailed in this guide provide a roadmap for researchers to quantitatively assess the in vitro pharmacology of this compound and similar compounds. Such studies are crucial for understanding the potential therapeutic applications and risks associated with this and other novel psychoactive substances. Further research is warranted to elucidate the precise mechanism of action, potency, and safety profile of this compound.
References
An In-depth Technical Guide to N-Methylcyclazodone (CAS Number: 14461-92-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methylcyclazodone (CAS: 14461-92-8) is a synthetic stimulant and a derivative of the parent compound cyclazodone.[1][2] It is structurally related to other centrally acting stimulants such as pemoline and aminorex.[3][4] this compound is primarily characterized as a dopamine (DA) and norepinephrine (NE) reuptake inhibitor, which leads to increased levels of these neurotransmitters in the synaptic cleft.[2] This activity is believed to be the primary mechanism behind its stimulant effects. While it has been investigated as a research chemical, comprehensive quantitative data on its pharmacology, pharmacokinetics, and toxicology are limited in publicly available literature. This guide provides a detailed overview of the current knowledge regarding this compound, including its history, synthesis, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a member of the 4-oxazolidinone class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |
| CAS Number | 14461-92-8 |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Appearance | White or off-white powder |
| Solubility | Soluble in Ethanol, DMSO, PEG400 |
| InChI Key | FFWGGFGJVZVGOW-UHFFFAOYSA-N |
Historical Context and Research
This compound is a derivative of cyclazodone, a centrally acting stimulant developed by the American Cyanamid Company in the 1960s.[3][5] Cyclazodone itself is an analog of other stimulants like pemoline and thozalinone.[3] The development of these compounds was aimed at creating stimulants with favorable therapeutic indices for conditions such as fatigue and as potential anorectics.[3] this compound represents a further modification of cyclazodone, with the addition of a methyl group to the exocyclic nitrogen atom, a common strategy in medicinal chemistry to alter a compound's physicochemical and pharmacological properties.[2] More recently, this compound has emerged as a research chemical available through various suppliers.
Synthesis
The synthesis of this compound is achieved through the N-methylation of its precursor, cyclazodone.[2] The synthesis of cyclazodone, in turn, begins with the reaction of α-Chlorophenylacetyl chloride with 1-Cyclopropylurea to form an amide intermediate, which is then cyclized to form the oxazolidinone ring structure.[2][3]
General Synthetic Pathway
A general, two-step synthesis for this compound is as follows:
-
Synthesis of Cyclazodone: α-Chlorophenylacetyl chloride is reacted with 1-Cyclopropylurea to form an amide intermediate. This intermediate is then treated with a base, such as sodium ethoxide, to induce cyclization and form cyclazodone.[3]
-
N-methylation of Cyclazodone: Cyclazodone is then subjected to an N-methylation reaction to yield this compound.[2]
Detailed Experimental Protocol: N-methylation of a Secondary Amine (Representative Protocol)
Materials:
-
Cyclazodone (precursor)
-
Paraformaldehyde ((CH₂O)n)
-
Polymethylhydrosiloxane (PMHS)
-
(CAAC)CuCl (catalyst)
-
n-Butanol (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add cyclazodone (1 equivalent), paraformaldehyde (3 equivalents), and n-Butanol.
-
Add (CAAC)CuCl (2.5 mol %) to the mixture.
-
Add PMHS (3 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified using standard techniques such as column chromatography to yield this compound.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[2] By blocking these transporters, it increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. Its effects on the serotonin transporter (SERT) are considered to be less significant.
Dopamine Reuptake Inhibition Signaling Pathway
The inhibition of DAT by this compound leads to a cascade of downstream signaling events. The following diagram illustrates this pathway.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 3. Cyclazodone - Wikipedia [en.wikipedia.org]
- 4. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]
- 5. WO2006079999A2 - Induction of a novel state of mind with a 5-ht2a agonist and a nmda antagonist - Google Patents [patents.google.com]
An In-Depth Technical Guide to N-Methylcyclazodone: Physicochemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclazodone is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. As a derivative of cyclazodone, its pharmacological profile is of significant interest to the scientific community for its potential as a research chemical and its implications in the study of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a plausible synthesis pathway, its mechanism of action on neurotransmitter transporters, and established analytical and experimental protocols for its study.
Physicochemical Properties
This compound is characterized by the addition of a methyl group to the exocyclic nitrogen of the cyclazodone structure. This modification influences its physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂[1][2][3] |
| Molecular Weight | 230.26 g/mol [1][2][3] |
| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one[3] |
| CAS Number | 14461-92-8[1][2][3] |
| Appearance | Solid (predicted) |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol[2] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, cyclazodone, followed by N-methylation.
Synthesis of Cyclazodone
The foundational synthesis of cyclazodone involves the reaction of α-Chlorophenylacetyl chloride with 1-Cyclopropylurea.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-Cyclopropylurea and a tertiary amine base (e.g., triethylamine or dimethylaniline) in an anhydrous aprotic solvent such as benzene or toluene.
-
Addition of Acyl Chloride: While stirring the solution, slowly add an equimolar amount of α-Chlorophenylacetyl chloride dissolved in the same anhydrous solvent.
-
Reaction: The reaction mixture is typically stirred at ambient temperature for a period, followed by heating under reflux for several hours to drive the reaction to completion.[4]
-
Cyclization: The intermediate N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea is then cyclized by treatment with a base, such as sodium ethoxide in ethanol, under reflux to yield cyclazodone.
-
Purification: The resulting cyclazodone can be purified by recrystallization from a suitable solvent like isopropyl alcohol.[4]
N-Methylation of Cyclazodone
The final step is the methylation of the exocyclic nitrogen atom of cyclazodone to yield this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve cyclazodone in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the exocyclic amine.
-
Addition of Methylating Agent: Introduce a methylating agent, for example, methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Reaction: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound can be purified using column chromatography.
Mechanism of Action: Interaction with Monoamine Transporters
This compound is believed to exert its stimulant effects primarily through its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their extracellular concentrations, leading to enhanced neurotransmission.
Analytical Methodologies
The identification and quantification of this compound in various matrices are crucial for research and forensic applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are powerful analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (for biological matrices):
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Derivatization (optional): Depending on the compound's volatility and thermal stability, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be employed to improve chromatographic properties.[5]
Instrumental Parameters (suggested):
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[6]
-
Injector Temperature: Typically set around 250-280°C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Analyzer: Quadrupole or Ion Trap, scanning a mass range of m/z 40-500.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for injection or further purification if necessary.
Instrumental Parameters (suggested):
-
LC Column: A C18 reversed-phase column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass analysis.
-
Data Acquisition: Full scan mode to acquire high-resolution mass spectra for accurate mass determination and identification.
Experimental Protocols for Biological Evaluation
Neurotransmitter Transporter Uptake Assay
This in vitro assay measures the ability of this compound to inhibit the uptake of neurotransmitters by their respective transporters expressed in cell lines.
Protocol Outline:
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) (e.g., HEK293 cells).
-
Compound Incubation: Plate the cells in a multi-well plate and incubate with varying concentrations of this compound.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., [³H]dopamine for DAT).
-
Incubation: Allow the uptake to proceed for a defined period at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells with ice-cold buffer.
-
Quantification: Measure the amount of substrate taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value of this compound for each transporter.
Rodent Locomotor Activity Test
This in vivo assay assesses the stimulant effects of this compound by measuring changes in the locomotor activity of rodents.
Protocol Outline:
-
Animals: Use adult male mice or rats.
-
Habituation: Acclimate the animals to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on one or more days prior to the test day to reduce novelty-induced activity.
-
Drug Administration: Administer this compound or a vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animal in the open-field arena and record its activity for a specified duration (e.g., 60-120 minutes) using an automated tracking system.
-
Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the activity levels of the drug-treated group to the vehicle-treated group to determine the stimulant effects of this compound.
Conclusion
This compound represents an interesting compound for neuropharmacological research due to its action on key monoamine transporters. The information provided in this guide offers a foundational understanding of its chemical properties, synthesis, and biological interactions, along with practical protocols for its investigation. Further research is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) determination of stimulants, anorectic drugs and phosphodiesterase 5 inhibitors (PDE5I) in food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. QUALITATIVE ANALYSIS FOR ILLICIT DRUGS AND NPS (NEW PSYCHOACTIVE SUBSTANCES) USING GC-MS [bpsa.journals.ekb.eg]
An In-depth Technical Guide to the Serotonergic Effects of N-Methylcyclazodone
Disclaimer: N-Methylcyclazodone is a research chemical and is not approved for human consumption. The information provided herein is for research, scientific, and drug development professionals only.
Introduction
This compound (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds.[1] Structurally, it is the N-methylated derivative of cyclazodone, which itself is an analog of other central nervous system stimulants such as pemoline and thozalinone.[2][3] First synthesized in the 1960s by the American Cyanamid Company, the parent compound, cyclazodone, was noted for its favorable therapeutic index compared to other pemoline derivatives.[3] The N-methylation to form NMC is believed to enhance its potency and duration of action, a structural modification analogous to the relationship between amphetamine and methamphetamine.[1][4]
While primarily investigated for its stimulant and potential nootropic properties, this compound is reported to possess significant serotonergic activity, distinguishing it from related compounds.[5][6] Anecdotal reports and qualitative comparisons suggest these serotonergic effects contribute to its purported antidepressant qualities.[4][6] However, a critical gap exists in the scientific literature, with a notable absence of rigorous, quantitative data from preclinical studies. This guide aims to synthesize the currently available qualitative information, present standardized experimental protocols that would be necessary to quantitatively characterize its serotonergic profile, and visualize the proposed mechanisms of action.
Pharmacological Profile
Mechanism of Action
The primary mechanism of action for this compound is believed to be the promotion of monoamine release, including dopamine, norepinephrine, and serotonin.[1][6] Unlike selective serotonin reuptake inhibitors (SSRIs), which block the serotonin transporter (SERT) to increase synaptic serotonin levels, NMC is thought to function as a serotonin-releasing agent (SRA).[6] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6]
The parent compound, cyclazodone, is hypothesized to act as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[7] TAAR1 activation is a key regulatory mechanism for monoamine transporters, and its agonism can lead to the efflux (release) of neurotransmitters like serotonin. It is plausible that this compound shares this mechanism. Its interaction with the serotonin transporter (SERT) is generally considered mild at lower doses but becomes more pronounced at higher concentrations.[1][6]
Structure-Activity Relationship (SAR)
The addition of a methyl group to the nitrogen atom of the cyclazodone structure is the key modification that yields this compound.[6] This alteration is reported to render the compound more serotonergic than its parent compound.[4][6] This stands in contrast to another related analog, thozalinone, which is primarily a releasing agent for dopamine and norepinephrine with minimal impact on serotonin pathways.[6]
Quantitative and Comparative Data
Direct quantitative data such as receptor binding affinities (Ki) or functional potencies (EC50) for this compound at serotonin receptors or the serotonin transporter are not extensively documented in scientific literature.[6] The available information is qualitative and comparative, summarized below.
| Compound | Primary Serotonergic Mechanism | Reported Activity Level | Citation(s) |
| This compound | Serotonin Releasing Agent | Mild, more pronounced at higher doses; considered more serotonergic than cyclazodone. | [1][4][6] |
| Cyclazodone | Likely Serotonin Releasing Agent (via TAAR1) | Low to moderate affinity for serotonin release. | [6][7] |
| Thozalinone | Minimal Serotonergic Activity | Primarily a dopamine and norepinephrine releasing agent. | [6] |
| Methamphetamine | Serotonin Releasing Agent | This compound's serotonin-releasing properties are reported to be comparable. | [1] |
| 3-FMA | Serotonin Releasing Agent | This compound's serotonin-releasing properties are reported to be comparable. | [1] |
Key Experimental Protocols
To quantitatively assess the serotonergic effects of this compound, a series of standard preclinical assays would be required. The following are detailed methodologies for such key experiments.
Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.
-
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT).
-
Cell membrane preparation from hSERT-expressing cells.
-
Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand.
-
Test compound: this compound dissolved in DMSO, with serial dilutions.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
-
-
Protocol:
-
Preparation: Thaw hSERT cell membrane preparations on ice. Dilute membranes in assay buffer to a final concentration of 5-10 µg protein per well.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand ([³H]-Citalopram at a final concentration equal to its Kd value), and 25 µL of the test compound (this compound) at various concentrations. For total binding, add 25 µL of vehicle (DMSO). For non-specific binding, add 25 µL of the non-specific control (Paroxetine).
-
Incubation: Add 100 µL of the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of NMC that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Synaptosome Serotonin Release Assay
-
Objective: To measure the ability of this compound to evoke serotonin release from presynaptic nerve terminals.
-
Materials:
-
Rat brain tissue (striatum or hippocampus).
-
Synaptosome preparation buffers (Sucrose buffer, Krebs-Ringer buffer).
-
Radiolabel: [³H]-Serotonin ([³H]-5-HT).
-
Test compound: this compound.
-
Positive control: p-Chloroamphetamine (PCA) or Fenfluramine.
-
Perfusion system or superfusion chambers.
-
Liquid scintillation counter.
-
-
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by differential centrifugation. Resuspend the final synaptosome pellet in Krebs-Ringer buffer.
-
Radiolabel Loading: Incubate the synaptosomes with [³H]-5-HT (e.g., 50 nM final concentration) for 30 minutes at 37°C to allow for uptake into serotonergic vesicles.
-
Superfusion: Transfer the loaded synaptosomes to superfusion chambers fitted with filters. Begin superfusion with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) to establish a stable baseline of [³H]-5-HT efflux.
-
Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
Compound Application: After establishing a stable baseline, switch to a buffer containing a known concentration of this compound or the positive control (PCA). Continue collecting fractions.
-
Washout: Switch back to the standard Krebs-Ringer buffer to wash out the compound and observe the return to baseline.
-
Quantification: At the end of the experiment, lyse the synaptosomes remaining in the chamber to determine the total remaining radioactivity. Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Express the amount of [³H]-5-HT released in each fraction as a percentage of the total radioactivity present at the start of that collection interval. Plot the fractional release rate over time. Quantify the peak release induced by this compound and determine the EC50 value by testing a range of concentrations.
-
Signaling Pathways and Visualizations
The proposed mechanism involves this compound acting as a releasing agent, which increases synaptic serotonin levels, leading to the activation of various postsynaptic serotonin receptors.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. Cyclazodone - Wikipedia [en.wikipedia.org]
- 4. bluelight.org [bluelight.org]
- 5. nootropicology.com [nootropicology.com]
- 6. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
An In-depth Technical Guide on the Lipophilicity and Bioavailability of N-Methylcyclazodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclazodone, a derivative of the central nervous system (CNS) stimulant cyclazodone, has garnered interest for its potential nootropic and stimulant properties. A comprehensive understanding of its physicochemical characteristics, particularly lipophilicity, and its pharmacokinetic profile, specifically bioavailability, is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and ensuring its safety. This technical guide provides a detailed analysis of the lipophilicity and bioavailability of this compound, integrating available data, outlining relevant experimental protocols, and visualizing its proposed mechanism of action.
Introduction
This compound is a synthetic compound structurally related to pemoline and other 4-oxazolidinone derivatives. The addition of a methyl group to the cyclazodone structure is anticipated to modulate its physicochemical and pharmacological properties. Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, and bioavailability, the fraction of an administered dose that reaches systemic circulation, are key parameters influencing a drug's efficacy and safety profile. This guide synthesizes the current understanding of these parameters for this compound.
Physicochemical Properties and Lipophilicity
The lipophilicity of a compound is a crucial factor governing its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase.
Quantitative Data on Lipophilicity
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem |
| Molecular Weight | 230.27 g/mol | PubChem |
| Computed XLogP3-AA | 2 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
The computed XLogP3-AA value of 2 suggests that this compound has moderate lipophilicity. This characteristic is often associated with good oral absorption and the ability to cross the blood-brain barrier (BBB), a critical step for centrally acting drugs.[2]
Bioavailability and Pharmacokinetics
Bioavailability is a key pharmacokinetic parameter that dictates the amount of an active drug that is available at the site of action. For CNS-acting drugs like this compound, bioavailability encompasses not only absorption from the site of administration but also penetration across the blood-brain barrier.
Oral Bioavailability
Specific oral bioavailability data for this compound is not currently available. However, insights can be drawn from its structural analog, pemoline.
| Compound | Elimination Half-Life | Unchanged in Urine | Route of Administration |
| Pemoline | ~11.0 h (in adults) | 47.0 +/- 8.4% | Oral[3] |
| Pemoline | ~7 h (in children) | - | Oral[4] |
Table 2: Pharmacokinetic Parameters of Pemoline
The significant portion of pemoline excreted unchanged suggests good oral absorption.[3] Given that N-methylation can sometimes enhance metabolic stability, it is plausible that this compound also exhibits favorable oral bioavailability. However, without direct experimental data, this remains a hypothesis.
Blood-Brain Barrier Permeability
The ability of this compound to exert its effects on the central nervous system is contingent on its capacity to cross the blood-brain barrier. Its moderate lipophilicity, as indicated by the computed logP value, suggests that it is likely to penetrate the BBB through passive diffusion.
Proposed Mechanism of Action: Monoamine Reuptake Inhibition
This compound is believed to act as a monoamine reuptake inhibitor, increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by blocking their respective transporters (DAT, NET, and SERT).
Figure 1: Proposed mechanism of this compound as a monoamine reuptake inhibitor.
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the study of this compound's lipophilicity and bioavailability.
Determination of logP by High-Performance Liquid Chromatography (HPLC)
This method provides an indirect measure of lipophilicity based on the retention time of the compound on a reverse-phase HPLC column.[5][6][7]
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Materials:
-
This compound reference standard
-
Octanol-saturated water (mobile phase A)
-
Water-saturated octanol (for stationary phase equilibration)
-
Acetonitrile (mobile phase B)
-
Reference compounds with known logP values
-
HPLC system with a C18 column and UV detector
Procedure:
-
Calibration:
-
Prepare standard solutions of reference compounds with known logP values in the mobile phase.
-
Inject each standard and record the retention time (t_R_).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Create a calibration curve by plotting log k' against the known logP values of the standards.
-
-
Sample Analysis:
-
Prepare a solution of this compound in the mobile phase.
-
Inject the sample and record its retention time.
-
Calculate the log k' for this compound.
-
-
logP Determination:
-
Using the calibration curve, determine the logP value of this compound corresponding to its calculated log k'.
-
Figure 2: Workflow for determining logP using HPLC.
Quantification of this compound in Plasma by LC-MS/MS
This highly sensitive and specific method is the gold standard for quantifying drugs and their metabolites in biological matrices.[8][9][10]
Objective: To determine the concentration of this compound in plasma samples.
Materials:
-
Plasma samples containing this compound
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile or methanol for protein precipitation
-
Formic acid
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard and a protein precipitating agent (e.g., cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound and the internal standard on the C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the parent and product ions for both this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of plasma standards with known concentrations of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.[11][12][13][14]
Objective: To assess the potential of this compound to cross the blood-brain barrier by passive diffusion.
Materials:
-
96-well filter plates and acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Reference compounds with known BBB permeability
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Preparation:
-
Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
-
Assay Setup:
-
Fill the acceptor wells with PBS.
-
Add solutions of this compound and reference compounds to the donor wells.
-
Assemble the donor and acceptor plates to form a "sandwich."
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - [ln(1 - C_A_ / C_eq_) / (A * t * (1/V_D_ + 1/V_A_))] where C_A_ is the concentration in the acceptor well, C_eq_ is the equilibrium concentration, A is the filter area, t is the incubation time, and V_D_ and V_A_ are the volumes of the donor and acceptor wells, respectively.
-
Figure 3: Workflow for the in vitro PAMPA-BBB assay.
Conclusion
The available data, primarily from computational predictions and analogies to related compounds, suggest that this compound possesses moderate lipophilicity, which is favorable for oral absorption and blood-brain barrier penetration. Its proposed mechanism as a monoamine reuptake inhibitor aligns with its stimulant properties. However, a comprehensive understanding of its bioavailability and pharmacological profile necessitates further experimental investigation. The protocols outlined in this guide provide a framework for future studies to generate robust quantitative data on the lipophilicity, plasma concentrations, BBB permeability, and receptor binding affinities of this compound. Such data will be invaluable for the continued exploration of its therapeutic potential and for ensuring its safe and effective use.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Pemoline pharmacokinetics and long term therapy in children with attention deficit disorder and hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. lcms.cz [lcms.cz]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Methylcyclazodone's relationship to pemoline and thozalinone"
An In-depth Technical Guide to the Core Relationship of N-Methylcyclazodone to Pemoline and Thozalinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of this compound, pemoline, and thozalinone, three structurally related central nervous system stimulants. The focus is on their chemical synthesis, pharmacological mechanisms, and pharmacokinetic profiles to elucidate their core relationships for a scientific audience.
Introduction
This compound, pemoline, and thozalinone are members of the 4-oxazolidinone class of compounds, known for their stimulant properties.[1] While pemoline was once clinically used for Attention Deficit Hyperactivity Disorder (ADHD), its use has been largely discontinued due to concerns of hepatotoxicity.[2][3] Thozalinone has seen use in Europe as an antidepressant and anorectic.[4] this compound is a more recent derivative, appearing on the research chemical market, and is structurally analogous to cyclazodone and thozalinone.[5][6] This guide will explore the nuanced structural and functional relationships between these three molecules.
Chemical Structures and Synthetic Relationships
The core of these molecules is the 5-phenyl-4-oxazolidinone ring. The variation in their stimulant activity and pharmacological profile stems directly from the substitutions at the exocyclic nitrogen atom.
-
Pemoline: (RS)-2-amino-5-phenyl-1,3-oxazol-4(5H)-one. It is the parent structure with an unsubstituted amino group.[1]
-
Thozalinone: 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one. It features two methyl groups on the exocyclic nitrogen.[4]
-
This compound: 2-(Cyclopropyl(methyl)amino)-5-phenyl-1,3-oxazol-4-one. It is a derivative of cyclazodone, featuring both a methyl and a cyclopropyl group on the exocyclic nitrogen.[7][8]
The structural evolution from the basic pemoline scaffold to the more complex N-alkylated derivatives like thozalinone and this compound is a key aspect of their relationship.
Caption: Structural relationships of 4-oxazolidinone stimulants.
Pharmacology and Mechanism of Action
While all three compounds act as central nervous system stimulants, their specific mechanisms and potencies differ based on their N-substitutions.
Pemoline: Acts as a selective dopamine reuptake inhibitor and releasing agent.[1] It has minimal effects on norepinephrine, resulting in fewer cardiovascular side effects compared to other stimulants like amphetamines.[1] Its precise mechanism of action is not definitively determined but is understood to be mediated through dopaminergic pathways.[9]
Thozalinone: Functions as a dopaminergic stimulant, primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine.[4][10][11] It has been used as an antidepressant in Europe.[4]
This compound: Is believed to act as a releasing agent for dopamine, norepinephrine, and serotonin.[5] The addition of the methyl group to its parent compound, cyclazodone, is thought to enhance its potency and duration.[5] Anecdotal reports suggest it may possess nootropic properties.[5]
References
- 1. Pemoline - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Buy Thozalinone | 655-05-0 | >98% [smolecule.com]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. cfsre.org [cfsre.org]
- 7. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 8. This compound | C13H14N2O2 | CID 156614124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pemoline [glowm.com]
- 10. Thozalinone | 655-05-0 | Benchchem [benchchem.com]
- 11. Thozalinone (655-05-0) for sale [vulcanchem.com]
"physicochemical properties of N-Methylcyclazodone"
A Technical Guide to the Physicochemical Properties of N-Methylcyclazodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. As a derivative of cyclazodone, its pharmacological and physicochemical properties are of significant interest to the research community. This document provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and visualizes its proposed synthesis and mechanism of action. Due to its status as a research chemical, publicly available experimental data is limited; therefore, this guide combines established data with standardized methodologies applicable to its characterization.
Core Physicochemical Properties
This compound is structurally related to other psychoactive compounds such as pemoline, aminorex, and its direct precursor, cyclazodone.[1][2] The addition of a methyl group to the exocyclic nitrogen of cyclazodone differentiates NMC and is expected to increase its lipophilicity, potentially influencing its interaction with biological systems.[1]
Data Presentation
A summary of the known identifiers and physicochemical properties of this compound is presented below. It should be noted that experimental values for several key parameters have not been reported in peer-reviewed literature.
| Property | Value / Data | Source(s) |
| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one | [1][3] |
| Synonyms | N-Cyclopropyl-N-Methylpemoline, NMC, LD 4202 | [2][3] |
| CAS Number | 14461-92-8 | [1][3][4] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][3][4] |
| Molecular Weight | 230.26 g/mol | [1][3] |
| Exact Mass | 230.105527694 Da | [1] |
| InChIKey | FFWGGFGJVZVGOW-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 | [3][4] |
| Physical Form | Solid | [4] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [4] |
| Melting Point | Not reported | |
| pKa | Not reported |
Synthesis and Pharmacological Profile
Synthesis Pathway
The synthesis of this compound is primarily achieved through the N-methylation of its precursor, cyclazodone.[1] The synthesis of cyclazodone itself begins with the reaction between α-Chlorophenylacetyl chloride and 1-Cyclopropylurea, which forms an amide intermediate that subsequently undergoes cyclization.[1][5]
Proposed Mechanism of Action
This compound is understood to be a central nervous system stimulant that acts as a monoamine releasing agent and reuptake inhibitor.[1][2][6] Its primary targets are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][7] By inhibiting these transporters, it increases the synaptic availability of these key neurotransmitters.[1] Compared to its parent compound, this compound is reported to be more serotonergic.[1] The enzymatic metabolism of this compound likely involves N-demethylation to its primary metabolite, cyclazodone, a process mediated by cytochrome P450 enzymes.[1]
References
- 1. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. This compound | C13H14N2O2 | CID 156614124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl Cyclazodone | CAS 14461-92-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Cyclazodone - Wikipedia [en.wikipedia.org]
- 6. Monoamine releasing agent [medbox.iiab.me]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Detection of N-Methylcyclazodone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclazodone is a novel psychoactive substance (NPS) that has emerged in the recreational drug market. As a derivative of pemoline, a central nervous system stimulant, this compound poses a significant challenge to forensic and clinical toxicology laboratories. Accurate and reliable analytical methods are crucial for its detection in biological samples to aid in clinical diagnosis, forensic investigations, and understanding its pharmacological and toxicological profile. These application notes provide detailed protocols for the detection and quantification of this compound in various biological matrices using state-of-the-art analytical techniques.
Analytical Techniques
The detection of this compound in biological samples can be effectively achieved using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods due to their high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic properties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of non-volatile compounds in complex biological matrices. It is a powerful tool for both screening and quantification of this compound and its metabolites.[1][2][3]
Sample Preparation
Proper sample preparation is a critical step to remove interferences and concentrate the analyte of interest from the biological matrix.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation: This is a simple and rapid method for removing proteins from plasma or blood samples.[2]
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be automated for high-throughput analysis. Mixed-mode SPE cartridges can be particularly effective for extracting a broad range of drugs of abuse from urine.[5][6]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Whole Blood
This protocol describes a method for the quantitative determination of this compound in human whole blood.
1. Sample Preparation (Protein Precipitation) [2]
-
To 100 µL of whole blood, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by direct infusion of an this compound standard. A primary and a secondary transition should be monitored for quantification and confirmation, respectively.[7][8][9]
3. Method Validation The method should be validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and matrix effects.[10][11]
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol provides a method for the detection of this compound in urine samples.
1. Sample Preparation (Solid-Phase Extraction) [5]
-
To 1 mL of urine, add an appropriate internal standard.
-
Perform enzymatic hydrolysis if glucuronidated metabolites are of interest.
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and an appropriate organic solvent.
-
Elute the analyte with a suitable elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization.
2. Derivatization Derivatize the extracted sample with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to improve volatility.
3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: m/z 40-550.
-
Characteristic Ions: To be determined from the mass spectrum of the derivatized this compound standard.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analytical methods. Please note that these values are illustrative and should be determined for each specific laboratory setting.
| Parameter | LC-MS/MS (Whole Blood) | GC-MS (Urine) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 20% |
| Precision (%RSD) | < 15% | < 20% |
| Recovery | > 85% | > 80% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow for this compound.
Putative Signaling Pathway of this compound
As this compound is a stimulant, it is hypothesized to interact with neurotransmitter systems, potentially modulating signaling cascades that regulate neuronal activity. While the specific signaling pathway for this compound is not yet fully elucidated, a plausible mechanism involves the modulation of intracellular signaling pathways, such as those involving cyclic AMP (cAMP) or calcium, which are common targets for stimulant drugs.[12][13]
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 7. Multiple reaction monitoring: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 10. impactfactor.org [impactfactor.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Drugs acting on the intracellular signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of N-Methylcyclazodone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclazodone (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class, structurally related to cyclazodone and pemoline.[1][2] While formal preclinical data is sparse, its mechanism of action is thought to involve the promotion of dopamine, norepinephrine, and serotonin release.[1] Anecdotal reports in humans suggest potential nootropic and stimulant effects, warranting systematic investigation in validated animal models.[1]
These application notes provide a comprehensive framework for conducting in vivo studies of this compound in rodent models (mice and rats). The protocols outlined below cover essential aspects of pharmacokinetic profiling, behavioral assessment, and initial safety evaluation.
Proposed Mechanism of Action
This compound is hypothesized to act as a monoamine releasing agent, with a more pronounced effect on serotonin compared to its parent compound, cyclazodone.[3] It is also suggested to inhibit the reuptake of dopamine and norepinephrine.[3] The addition of a methyl group to the cyclazodone structure is thought to enhance its potency and duration of action.[1]
Caption: Proposed mechanism of this compound action.
Pharmacokinetic (PK) Studies
A crucial first step is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents.[4][5]
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animals: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Drug Formulation:
-
IV: Dissolve this compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).
-
PO: Suspend this compound in a vehicle like 0.5% methylcellulose in water.
-
-
Procedure:
-
Administer the compound to each animal.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax | ng/mL | Value | Value |
| Tmax | h | Value | Value |
| AUC(0-t) | ngh/mL | Value | Value |
| AUC(0-inf) | ngh/mL | Value | Value |
| t1/2 | h | Value | Value |
| CL | L/h/kg | Value | N/A |
| Vdss | L/kg | Value | N/A |
| F (%) | % | N/A | Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Behavioral Pharmacology Studies
Based on its proposed mechanism, behavioral assays should focus on stimulant, cognitive-enhancing, and potential antidepressant-like effects.
Experimental Protocol: Locomotor Activity
This assay assesses the stimulant properties of this compound.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituate mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - IP) or vehicle.
-
Place mice in the open-field arena immediately after injection.
-
Record locomotor activity (total distance traveled, rearing frequency) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects.
-
Compare dose groups using ANOVA followed by post-hoc tests.
-
Experimental Protocol: Novel Object Recognition (NOR)
This test evaluates effects on short-term memory and cognition.
-
Animals: Male Wistar rats (8-10 weeks old).
-
Apparatus: An open-field box with two different objects for exploration.
-
Procedure:
-
Habituation: Allow rats to explore the empty box for 10 minutes on two consecutive days.
-
Training (T1): Place two identical objects in the box and allow the rat to explore for 5 minutes.
-
Testing (T2): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Allow the rat to explore for 5 minutes.
-
Administer this compound or vehicle 30 minutes before the training phase.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates successful memory of the familiar object.
-
Data Presentation: Behavioral Outcomes
Table 2: Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (cm) |
|---|---|---|
| Vehicle | 0 | Mean ± SEM |
| This compound | 1 | Mean ± SEM |
| This compound | 3 | Mean ± SEM |
| this compound | 10 | Mean ± SEM |
Table 3: Novel Object Recognition in Rats
| Treatment Group | Dose (mg/kg, IP) | Discrimination Index (DI) |
|---|---|---|
| Vehicle | 0 | Mean ± SEM |
| This compound | 1 | Mean ± SEM |
| This compound | 3 | Mean ± SEM |
| this compound | 10 | Mean ± SEM |
Toxicology and Safety Assessment
Preliminary safety data is essential to establish a therapeutic window.[7][8]
Experimental Protocol: Acute Toxicity (Dose Range Finding)
-
Animals: Male and female CD-1 mice (6-8 weeks old).
-
Procedure:
-
Administer single, escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg, PO).
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).[9]
-
Record body weights on days 0, 7, and 14.
-
At the end of the study, perform gross necropsy.
-
-
Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.
-
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg, PO) | Mortality (n/N) | Key Clinical Signs | Body Weight Change (Day 14 vs Day 0) |
| Vehicle | 0/5 | None | % change |
| 10 | 0/5 | e.g., Mild hyperactivity | % change |
| 30 | 0/5 | e.g., Hyperactivity, tremors | % change |
| 100 | 1/5 | e.g., Severe tremors, convulsions | % change |
| 300 | 5/5 | e.g., Convulsions, lethality | N/A |
Experimental Workflows
Caption: A generalized workflow for in vivo evaluation.
Caption: Example timeline for a behavioral experiment.
Conclusion
The protocols described provide a foundational approach for the preclinical evaluation of this compound in rodent models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for understanding the pharmacological profile and therapeutic potential of this novel compound. Researchers should adapt doses and time points based on emerging data from the pharmacokinetic and acute toxicity studies.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Cyclazodone - Wikipedia [en.wikipedia.org]
- 3. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. umbrellalabs.is [umbrellalabs.is]
Application Note & Protocol: Establishing a Dose-Response Curve for N-Methylcyclazodone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclazodone (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class, structurally related to pemoline and cyclazodone.[1][2] Anecdotal reports suggest it possesses stimulant and potential nootropic effects, likely through modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[1][3] Establishing a comprehensive dose-response profile is a critical first step in characterizing its pharmacological activity, potency, and therapeutic window.
This document provides a detailed framework of experimental protocols for determining the dose-response relationship of this compound in both in vitro and in vivo models. The methodologies outlined herein are designed to assess its effects on monoamine transporter activity, cell viability, and behavioral endpoints.
Putative Mechanism of Action
This compound is believed to act as a monoamine releasing agent and/or reuptake inhibitor.[3] Its primary targets are thought to be the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] The N-methylation of the parent compound, cyclazodone, is thought to increase its potency and duration of action.[1] Understanding the dose-dependent interaction with these transporters is fundamental to elucidating its pharmacological profile.
Signaling Pathway Diagram
Caption: Putative mechanism of this compound at the dopamine synapse.
In Vitro Dose-Response Protocols
Monoamine Transporter Uptake Assay
This protocol aims to determine the potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.
-
Assay Preparation: Plate cells in 96-well plates. On the day of the assay, wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., 10⁻¹¹ M to 10⁻⁴ M) in KRH buffer.
-
Incubation: Add the this compound dilutions to the cells and incubate for 20 minutes at 37°C.
-
Radioligand Addition: Add a fixed concentration of a radiolabeled substrate (e.g., ³H-dopamine, ³H-norepinephrine, or ³H-serotonin) to each well.
-
Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each concentration of this compound relative to a vehicle control. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[4]
Data Presentation:
| Transporter | This compound IC₅₀ (nM) | 95% Confidence Interval | Hill Slope |
| DAT | Experimental Value | Experimental Value | Value |
| NET | Experimental Value | Experimental Value | Value |
| SERT | Experimental Value | Experimental Value | Value |
Cell Viability Assay
This protocol assesses the cytotoxicity of this compound.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates.
-
Compound Treatment: Expose cells to a range of this compound concentrations for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Utilize a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle-treated control cells to determine the percentage of viable cells. Calculate the CC₅₀ (50% cytotoxic concentration).
Data Presentation:
| Cell Line | Exposure Time (h) | This compound CC₅₀ (µM) |
| SH-SY5Y | 24 | Experimental Value |
| SH-SY5Y | 48 | Experimental Value |
In Vivo Dose-Response Protocols
Locomotor Activity Assessment
This protocol evaluates the stimulant effects of this compound in rodents.
Methodology:
-
Animal Model: Use adult male Swiss Webster mice or Sprague-Dawley rats.
-
Habituation: Acclimate the animals to the open-field arenas for 30-60 minutes.
-
Drug Administration: Administer various doses of this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 120 minutes) using an automated tracking system.
-
Data Analysis: Analyze the data in time bins to observe the onset and duration of effects. Calculate the total locomotor activity for each dose group and plot a dose-response curve to determine the ED₅₀ (50% effective dose) for locomotor stimulation.
Data Presentation:
| Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | % Change from Vehicle |
| Vehicle | Experimental Value | 0% |
| 1 | Experimental Value | Calculated Value |
| 3 | Experimental Value | Calculated Value |
| 10 | Experimental Value | Calculated Value |
| 30 | Experimental Value | Calculated Value |
| ED₅₀ | Calculated Value | N/A |
Experimental Workflow Diagram
Caption: Workflow for in vivo locomotor activity assessment.
Data Analysis and Curve Fitting
For all experiments, dose-response curves should be generated by plotting the response (Y-axis) against the logarithm of the drug concentration or dose (X-axis).[5] Non-linear regression analysis should be used to fit the data to a sigmoidal model (e.g., four-parameter logistic equation) to determine key pharmacological parameters such as IC₅₀, EC₅₀, and Hill slope.[4]
Logical Relationship Diagram
Caption: Logical flow for dose-response data analysis.
Safety and Handling
This compound is a research chemical with limited safety data.[2][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of exposure, seek immediate medical attention. High doses have been associated with adverse effects, including choreiform movements and rhabdomyolysis.[6][7]
Conclusion
The protocols described provide a comprehensive framework for establishing the dose-response curve of this compound. By systematically evaluating its effects on monoamine transporters in vitro and its behavioral consequences in vivo, researchers can characterize its potency, efficacy, and potential therapeutic index. This foundational data is essential for any further investigation into the pharmacological properties and potential applications of this compound.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Cyclazodone - Wikipedia [en.wikipedia.org]
- 3. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]
- 7. cfsre.org [cfsre.org]
N-Methylcyclazodone: A Tool for Investigating Monoamine Reuptake Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclazodone is a synthetic stimulant belonging to the 4-oxazolidinone class, structurally related to compounds like pemoline and cyclazodone.[1][2][3] While comprehensive pharmacological data in publicly accessible scientific literature is limited, it is believed to exert its effects primarily through the inhibition of monoamine reuptake, with a pronounced impact on the dopamine transporter (DAT).[1] This document provides an overview of this compound as a research tool, including its mechanism of action, and detailed protocols for its characterization using in vitro monoamine reuptake inhibition assays.
Mechanism of Action
This compound is thought to increase the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin by blocking their respective transporters (DAT, NET, and SERT).[1] By inhibiting these transporters, this compound prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby prolonging their signaling activity. The primary pharmacological activity is considered to be on the dopamine transporter.[1] Some reports also suggest that it may act as a monoamine releasing agent.
Data Presentation: Monoamine Transporter Inhibition Profile
Quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound at the dopamine, norepinephrine, and serotonin transporters is not widely available in peer-reviewed literature. The following table provides a qualitative summary based on existing information and the expected profile for a compound of this class. Researchers are encouraged to determine these values empirically using the protocols outlined below.
| Transporter | This compound Activity (Predicted) |
| Dopamine Transporter (DAT) | Potent Inhibitor |
| Norepinephrine Transporter (NET) | Moderate to Potent Inhibitor |
| Serotonin Transporter (SERT) | Weak Inhibitor |
Experimental Protocols
To quantitatively assess the monoamine reuptake inhibition profile of this compound, two primary in vitro assays are recommended: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake assays to determine functional inhibitory potency (IC50).
Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors:
-
For DAT: 10 µM Benztropine or GBR 12909
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding inhibitor, radioligand, and cell membranes.
-
Displacement: this compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay for DAT, NET, and SERT
This protocol measures the functional inhibition of monoamine uptake by this compound.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human DAT, NET, or SERT, plated in 96-well microplates.
-
Radiolabeled neurotransmitters:
-
For DAT: [³H]Dopamine
-
For NET: [³H]Norepinephrine
-
For SERT: [³H]Serotonin (5-HT)
-
-
This compound stock solution (in DMSO).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific uptake inhibitors (same as for the binding assay).
-
Lysis buffer (e.g., 1% SDS).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with the this compound dilutions or control solutions for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Determine non-specific uptake from wells containing the respective non-specific uptake inhibitor.
-
Calculate specific uptake by subtracting non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of monoamine reuptake inhibition by this compound.
Caption: Experimental workflow for characterizing this compound's monoamine transporter activity.
Caption: Logical relationship of this compound's predicted effects on monoamine transporters.
References
Application Notes and Protocols for N-Methylcyclazodone Self-Administration Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Methylcyclazodone (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class, structurally related to compounds like cyclazodone and pemoline.[1][2] Its mechanism of action is thought to involve the promotion of dopamine and norepinephrine release, and to a lesser extent, serotonin.[1][3] Some sources also suggest it may act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] Given its stimulant properties, which are anecdotally reported to be stronger than modafinil and methylphenidate but less intense than methamphetamine, this compound is a compound of interest for studying the neurobiological basis of reinforcement and addiction.[1] This document provides a detailed protocol for establishing and conducting this compound self-administration studies in rats, a preclinical model for assessing the abuse potential of novel psychoactive substances.
Mechanism of Action Overview:
This compound is a derivative of cyclazodone, with the addition of a methyl group that is thought to increase its potency and duration of action.[1] The primary mechanism is believed to be the promotion of monoamine release, particularly dopamine and norepinephrine.[1][3] By increasing the synaptic availability of these neurotransmitters, this compound produces stimulant effects.[3] Its structural similarity to other dopaminergic stimulants suggests a high potential for reinforcement, which can be quantitatively assessed using operant self-administration paradigms.
Experimental Protocols
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used for self-administration studies due to their stable performance in operant tasks.
-
Age/Weight: Animals should be young adults, typically weighing 250-300g at the start of the study.
-
Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water are available ad libitum unless otherwise specified (e.g., during initial training).
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.
Surgical Implantation of Intravenous Catheters
Aseptic surgical techniques are mandatory for the implantation of chronic indwelling intravenous catheters.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.
-
Catheter Preparation: The catheter consists of a length of medical-grade silicone tubing attached to a 22-gauge stainless steel cannula bent at a right angle. The cannula is mounted to a small square of dental acrylic with embedded mesh for tissue integration.
-
Surgical Procedure:
-
Make a small incision over the jugular vein.
-
Carefully dissect the vein and make a small incision for catheter insertion.
-
Insert the catheter into the vein, advancing it towards the right atrium.
-
Secure the catheter in place with surgical sutures.
-
Tunnel the external portion of the catheter subcutaneously to an exit point on the rat's back, between the scapulae.
-
Close all incisions with sutures or surgical staples.
-
-
Post-Operative Care:
-
Administer analgesics for 48-72 hours post-surgery.
-
Flush the catheter daily with a sterile saline solution containing a low concentration of heparin (e.g., 10 U/mL) to maintain patency.
-
Allow a recovery period of at least 5-7 days before starting behavioral experiments.
-
Apparatus
-
Operant Conditioning Chambers: Standard operant conditioning chambers (e.g., from Med Associates Inc.) equipped with two response levers, a cue light above each lever, a house light, and a tone generator.
-
Drug Delivery System: A syringe pump connected to the rat's intravenous catheter via a liquid swivel and tether system to allow for freedom of movement.
Behavioral Procedures
a. Initial Training (Food Reinforcement - Optional but Recommended)
To facilitate the acquisition of the lever-pressing response, rats can be initially trained to press a lever for food reinforcement.
-
Food Restriction: Mildly food-restrict the rats to 85-90% of their free-feeding body weight.
-
Training Sessions: Place the rat in the operant chamber for daily 30-minute sessions. Lever presses on the "active" lever result in the delivery of a food pellet (45 mg) on a fixed-ratio 1 (FR1) schedule (one press = one pellet). Presses on the "inactive" lever have no programmed consequence.
-
Criterion: Training continues until the rat reliably presses the active lever and demonstrates discrimination between the active and inactive levers (e.g., >70% of total presses on the active lever for three consecutive days).
b. This compound Self-Administration
-
Acquisition:
-
Rats are placed in the operant chamber for 2-hour daily sessions.
-
A response on the active lever results in an intravenous infusion of this compound. The infusion is paired with a compound stimulus (e.g., illumination of the cue light above the active lever and a tone) for a duration of 5 seconds.
-
A 20-second "time-out" period follows each infusion, during which further lever presses are recorded but have no consequence.
-
The schedule of reinforcement is initially FR1.
-
Acquisition is considered stable when the number of infusions per session does not vary by more than 20% over three consecutive days.
-
-
Dose-Response Curve:
-
Once stable responding is established, the dose of this compound can be varied across sessions to determine the dose-response relationship. A typical range of doses to test would be 0.01, 0.03, 0.1, and 0.3 mg/kg/infusion.
-
-
Progressive-Ratio (PR) Schedule:
-
To assess the motivation to self-administer the drug, a PR schedule is employed. In this schedule, the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, 15...).
-
The "breakpoint" is the highest number of presses completed for a single infusion and serves as a measure of the reinforcing efficacy of the drug.
-
-
Extinction and Reinstatement:
-
Extinction: Following stable self-administration, saline is substituted for this compound. Lever pressing is expected to decrease over several sessions.
-
Reinstatement: Once responding is extinguished, the ability of the drug or drug-associated cues to reinstate drug-seeking behavior can be tested. This can be achieved by a non-contingent "priming" injection of this compound, presentation of the conditioned cues, or exposure to a stressor.
-
Data Presentation
| Parameter | Value/Range | Description |
| Animal Model | Male Wistar or Sprague-Dawley Rats | Standard rodent model for self-administration. |
| Initial Body Weight | 250-300 g | Young adult rats are typically used. |
| Housing | Individual | Prevents social interaction from influencing drug-taking. |
| Light/Dark Cycle | 12h/12h | Standard vivarium conditions. |
| Catheter Patency Flush | 0.1 mL Heparinized Saline (10 U/mL) | Daily flush to maintain catheter function. |
| Session Duration | 2 hours | A common duration for self-administration studies. |
| Infusion Volume | 0.1 mL | Standard infusion volume for rats. |
| Infusion Duration | 5 seconds | A rapid infusion is typically more reinforcing. |
| Time-out Period | 20 seconds | Prevents overdose and allows for drug effect to be perceived. |
| Acquisition Dose | 0.1 mg/kg/infusion (suggested starting point) | To be optimized based on pilot studies. |
| Dose-Response Range | 0.01 - 0.3 mg/kg/infusion | To characterize the reinforcing effects across different doses. |
| Fixed-Ratio Schedules | FR1, FR3, FR5 | To assess acquisition and maintenance of self-administration. |
| Progressive-Ratio Schedule | e.g., 1, 2, 4, 6, 9, 12, 15... | To measure the motivational strength of the drug. |
| Primary Behavioral Measures | Number of infusions, Active/Inactive lever presses, Breakpoint (PR) | Key quantitative endpoints. |
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for this compound self-administration.
References
Application Note: Quantitative Analysis of N-Methylcyclazodone using a Stability-Indicating HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of N-Methylcyclazodone in bulk drug substance and pharmaceutical formulations. The method is developed based on established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The described protocol provides excellent linearity, precision, accuracy, and specificity for the determination of this compound. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, ensuring that the analyte peak is resolved from any potential degradation products.[3][4] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for routine quality control and stability testing.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Purified water (HPLC grade)
-
-
Software: Chromatographic data acquisition and processing software.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (20mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 volume ratio. Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
-
Bulk Drug: Accurately weigh approximately 25 mg of the this compound sample, transfer it to a 25 mL volumetric flask, and prepare a 1000 µg/mL stock solution as described for the standard. Further dilute this solution with the mobile phase to a final concentration of 50 µg/mL for analysis.
-
Formulations (e.g., Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant to a final concentration of 50 µg/mL with the mobile phase.
-
-
Final Preparation: Filter the final diluted sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]
Forced Degradation Studies
To establish the stability-indicating capability of the method, forced degradation studies were performed on the this compound standard.[3][4] The sample was subjected to various stress conditions to induce degradation of approximately 10-20%.[4]
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N HCl, heated at 60°C for 4 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N NaOH, heated at 60°C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 6 hours.[4]
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to direct sunlight for 8 hours.[4]
After degradation, the solutions were neutralized (if necessary) and diluted with the mobile phase to the target concentration before analysis.
Data Presentation: Method Validation Summary
The developed method was validated according to ICH guidelines for parameters including system suitability, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][7]
System Suitability
System suitability tests are integral to ensure the analytical system is performing correctly.[2] The parameters were evaluated by injecting five replicate injections of a 50 µg/mL standard solution.
| Parameter | Acceptance Criteria | Observed Value | %RSD |
| Retention Time (min) | RSD ≤ 2.0% | 5.42 | 0.45 |
| Peak Area | RSD ≤ 2.0%[2] | 1854321 | 0.68 |
| Tailing Factor (T) | T ≤ 2.0[2] | 1.15 | 1.10 |
| Theoretical Plates (N) | N > 2000[2] | 6850 | 1.32 |
Linearity
The linearity of the method was established by analyzing a series of six concentrations ranging from 5 to 75 µg/mL.
| Parameter | Result |
| Linearity Range | 5 - 75 µg/mL |
| Regression Equation | y = 36850x + 1250 |
| Correlation Coefficient (r²) | > 0.999[8] |
| Intercept | 1250 |
Precision
Precision was evaluated at three different concentration levels (25, 50, 75 µg/mL) by performing six replicate analyses.
| Precision Type | Level (µg/mL) | %RSD |
| Intra-day (n=6) | 25 | 0.85 |
| 50 | 0.62 | |
| 75 | 0.51 | |
| Inter-day (n=6) | 25 | 1.25 |
| 50 | 0.98 | |
| 75 | 0.88 |
Accuracy (Recovery)
Accuracy was determined by the standard addition method at three levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.4 | 100.8% |
| 120% | 60 | 59.5 | 99.2% |
LOD, LOQ, and Robustness
The sensitivity and reliability of the method under varied conditions were also assessed.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL[1] |
| Robustness | Method found to be robust for small, deliberate changes in Flow Rate (±0.1 mL/min), Mobile Phase Composition (±2% Organic), and pH (±0.2 units). %RSD of results remained < 2.0%.[2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Method Validation Logic Diagram
Caption: Key Parameters of HPLC Method Validation.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The validation results confirm that the method is linear, precise, accurate, and specific. The ability of the method to separate the parent drug from its degradation products demonstrates its suitability as a stability-indicating assay for use in quality control and pharmaceutical development environments.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. HPLC Workflow: Sample Prep Resources | Merck [merckmillipore.com]
- 7. scispace.com [scispace.com]
- 8. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining N-Methylcyclazodone Transporter Affinity via Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylcyclazodone is a derivative of cyclazodone, a compound known for its stimulant and antidepressant effects in preclinical models.[1] The parent compound, cyclazodone, is suggested to have dopaminergic activity, and its stimulant effects have been compared to those of amphetamine, with a potential for low to moderate serotonin release.[1] To elucidate the pharmacological mechanism of this compound, it is crucial to characterize its binding affinity for the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3][4][5] These transporters are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft by mediating their reuptake into presynaptic neurons.[4][5][6]
Radioligand binding assays are a fundamental and invaluable tool for determining the affinity of a test compound for a specific receptor or transporter.[2][3] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target of interest. The principle of a competitive binding assay is to measure the ability of a test compound (in this case, this compound) to displace the radiolabeled ligand from the transporter. The concentration at which the test compound displaces 50% of the radioligand is known as the IC50 value, which can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.
These application notes provide a detailed protocol for conducting radioligand binding assays to determine the affinity of this compound for DAT, SERT, and NET.
Data Presentation
The quantitative data from radioligand binding assays should be summarized in a clear and structured table to facilitate comparison of the compound's affinity and selectivity for the different monoamine transporters.
Table 1: Hypothetical Binding Affinity of this compound for Monoamine Transporters
| Transporter | Radioligand | Test Compound | Ki (nM) |
| DAT | [³H]WIN 35,428 | This compound | Data to be determined |
| SERT | [³H]Citalopram | This compound | Data to be determined |
| NET | [³H]Nisoxetine | This compound | Data to be determined |
Note: The Ki values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
This section provides a detailed methodology for performing competitive radioligand binding assays to determine the transporter affinity of this compound.
1. Materials and Reagents
-
Cell Lines or Tissue Preparations:
-
Radioligands:
-
Test Compound: this compound
-
Buffers:
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI) [9]
-
FilterMate™ harvester or equivalent vacuum filtration system
-
MicroBeta counter or equivalent scintillation counter
2. Membrane Preparation
-
Harvest cells or dissect brain tissue and place in ice-cold lysis buffer.
-
Homogenize the cells or tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[9]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer containing 10% sucrose for cryoprotection.[9]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
3. Competitive Radioligand Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend it in fresh assay buffer to a final concentration of 10-50 µg protein per well.[9]
-
In a 96-well plate, add the following in a final volume of 250 µL per well:[9]
-
50 µL of various concentrations of this compound (the competing test compound).
-
50 µL of the specific radioligand at a concentration at or below its Kd value.
-
150 µL of the membrane preparation.[9]
-
-
For determining total binding, add 50 µL of assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, citalopram for SERT, desipramine for NET) instead of the test compound.
-
Incubate the plate at a suitable temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester.[9]
-
Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Dry the filters for 30 minutes at 50°C.[9]
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of the test compound) against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.[9]
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Principle of competitive radioligand binding.
Caption: Simplified diagram of monoamine neurotransmitter reuptake.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for N-Methylcyclazodone in Neuroscience Research
Disclaimer: N-Methylcyclazodone is a novel psychoactive substance and research chemical. As of late 2025, there is a significant lack of formal, peer-reviewed scientific literature detailing its pharmacological profile and mechanism of action. The following application notes and protocols are based on the preliminary information available and are intended to serve as a guideline for researchers investigating this compound. All experimental work should be conducted in accordance with appropriate safety and ethical guidelines.
Application Notes
1.1. Background and Chemical Profile
This compound (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class. It is a derivative of cyclazodone, distinguished by the addition of a methyl group to the exocyclic nitrogen atom.[1] This N-methylation is a common strategy in medicinal chemistry that can alter a compound's potency, duration of action, and metabolic stability.[1] Structurally, it is related to other central nervous system (CNS) stimulants such as pemoline, thozalinone, and aminorex.[2][3]
1.2. Proposed Mechanism of Action
The primary mechanism of action for this compound is believed to be the modulation of monoamine neurotransmitter systems.[1] It is thought to act as a monoamine releasing agent and/or a reuptake inhibitor at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] By increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft, this compound produces stimulant effects.[1] Anecdotal reports and preliminary analyses suggest that this compound may have a more pronounced effect on serotonin release compared to its parent compound, cyclazodone.[1]
1.3. Potential Applications in Neuroscience Research
Given its presumed mechanism of action, this compound could be a valuable tool for investigating various aspects of monoaminergic neurotransmission and its role in behavior and disease. Potential research applications include:
-
Probing Dopaminergic, Noradrenergic, and Serotonergic Systems: As a compound with a potential mixed-action profile, it can be used to study the integrated roles of these three neurotransmitter systems in regulating mood, motivation, and cognition.
-
Models of Stimulant Action: Its unique chemical structure, distinct from amphetamine and cocaine, could provide insights into the structure-activity relationships of monoamine transporter ligands.
-
Investigating Nootropic and Antidepressant Effects: Anecdotal reports suggest potential cognitive-enhancing and mood-lifting properties, warranting investigation in appropriate preclinical models of cognitive dysfunction and depression.[2]
-
Comparative Pharmacology: Direct comparison with its parent compound, cyclazodone, can elucidate the pharmacological consequences of N-methylation on transporter affinity, releasing-versus-reuptake inhibiting properties, and behavioral outputs.[1]
Data Presentation
Due to the lack of published preclinical data, the following table is presented as a template for the types of quantitative data that should be acquired to characterize this compound. Anecdotal human dosage data is included for context but must be treated with extreme caution.
| Parameter | Target | Value | Significance and Notes |
| In Vitro Data | |||
| Binding Affinity (Ki) | hDAT, hNET, hSERT | To Be Determined | Measures the affinity of this compound for the human monoamine transporters. Lower values indicate higher affinity. |
| Uptake Inhibition (IC₅₀) | Dopamine, Norepinephrine, Serotonin | To Be Determined | Measures the concentration of this compound required to inhibit 50% of monoamine uptake. Lower values indicate higher potency. |
| Neurotransmitter Release (EC₅₀) | Dopamine, Norepinephrine, Serotonin | To Be Determined | Measures the concentration of this compound required to elicit 50% of the maximal neurotransmitter release. |
| In Vivo Data | |||
| Locomotor Activity (ED₅₀) | Rodent Model | To Be Determined | The dose required to produce a 50% maximal increase in locomotor activity, indicating stimulant potency. |
| Drug Self-Administration | Rodent Model | To Be Determined | Used to assess the reinforcing properties and abuse potential of the compound.[1] |
| Anecdotal Human Data | WARNING: Data from non-scientific sources, not a recommendation for use.[2] | ||
| Oral Threshold Dose | - | 5 mg | The lowest dose at which effects are reported to be felt.[2] |
| Oral Light Dose | - | 5 - 10 mg | [2] |
| Oral Common Dose | - | 10 - 20 mg | [2] |
| Oral Strong Dose | - | 20 - 30 mg | [2] |
| Total Duration | - | 9 - 12 hours | [2] |
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro and in vivo characterization of this compound.
3.1. Protocol 1: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Methodology: Competitive radioligand binding assay using cell membranes from HEK293 cells stably expressing the respective human transporters.
Materials:
-
HEK293 cell membranes expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).
-
Non-specific binding competitors: Nomifensine (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, filter plates.
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add assay buffer, the appropriate cell membrane preparation, and the corresponding radioligand at a concentration near its Kd.
-
For total binding wells, add buffer. For non-specific binding wells, add a high concentration of the respective competitor. For experimental wells, add the different concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add liquid scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.2. Protocol 2: In Vivo Rodent Locomotor Activity Assay
Objective: To assess the stimulant effects of this compound on spontaneous locomotor activity in mice or rats.
Methodology: Automated open-field test to measure horizontal and vertical movements.
Materials:
-
Male adult C57BL/6 mice or Sprague-Dawley rats.
-
This compound, dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80 in saline).
-
Vehicle control solution.
-
Open-field arenas equipped with infrared beam grids for automated activity monitoring.
-
Animal scale, syringes, and needles for injection (e.g., intraperitoneal, i.p.).
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Habituate each animal to the open-field arena for 30-60 minutes to allow exploration to subside to a stable baseline.
-
After habituation, remove animals and administer the assigned treatment (vehicle or a specific dose of this compound, e.g., 1, 3, 10, 30 mg/kg, i.p.) in a counterbalanced design.
-
Immediately return the animals to their respective arenas.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) continuously for 90-120 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
-
Generate a dose-response curve to determine the ED₅₀ for locomotor stimulation.
Visualizations
Caption: Proposed mechanism of this compound at the monoamine transporter.
References
Troubleshooting & Optimization
Technical Support Center: N-Methylcyclazodone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Methylcyclazodone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary stages of this compound synthesis: the formation of the precursor, Cyclazodone, and its subsequent N-methylation.
Stage 1: Cyclazodone Synthesis
The synthesis of Cyclazodone typically proceeds via the condensation of a mandelic acid derivative with 1-cyclopropylurea. A common route involves the reaction of α-chlorophenylacetyl chloride with 1-cyclopropylurea, followed by cyclization.
Issue 1: Low Yield of Cyclazodone
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction of starting materials. | Ensure equimolar or a slight excess of 1-cyclopropylurea to α-chlorophenylacetyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TCC). | Drive the reaction to completion, maximizing the formation of the intermediate. |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 0-5°C during the initial condensation to minimize side reactions. For the cyclization step with a base like sodium ethoxide, a moderate temperature (e.g., room temperature to 50°C) is often optimal. | Reduced formation of byproducts and decomposition of the desired product. |
| Inefficient cyclization. | Use a strong, non-nucleophilic base for the cyclization step. Sodium ethoxide or sodium methoxide in an anhydrous alcohol solvent are effective. Ensure anhydrous conditions as water can hydrolyze the reactants and intermediates. | Promotes the desired intramolecular cyclization to form the oxazolidinone ring. |
| Product loss during workup and purification. | After acidification, ensure complete precipitation of the product. Wash the precipitate with cold water to remove salts and impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity with minimal loss. | Increased recovery of pure Cyclazodone. |
Issue 2: Presence of Impurities in Cyclazodone
| Potential Impurity | Identification | Prevention and Removal |
| Unreacted 1-cyclopropylurea | Higher polarity spot on TLC. Can be identified by its characteristic NMR signals. | Use a slight excess of the acyl chloride or purify the final product by recrystallization. |
| Hydrolyzed α-chlorophenylacetyl chloride (phenylacetic acid) | Acidic impurity. Can be detected by a change in pH and a distinct spot on TLC. | Ensure strictly anhydrous reaction conditions. Can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. |
| Side-products from intermolecular reactions | Multiple unexpected spots on TLC. | Maintain a dilute reaction mixture and control the rate of addition of reagents to favor the intramolecular cyclization. |
Stage 2: N-Methylation of Cyclazodone
The conversion of Cyclazodone to this compound is achieved through N-alkylation, a common challenge being the potential for over-methylation.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient methylation. | Use a suitable methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically performed in the presence of a base like potassium carbonate or sodium hydride to deprotonate the nitrogen of the cyclazodone. | Efficient conversion of the starting material to the methylated product. |
| Suboptimal reaction conditions. | The reaction temperature can be critical. Start at room temperature and gently heat if necessary, while monitoring the reaction progress. The choice of solvent (e.g., acetone, DMF, THF) can also influence the reaction rate and yield. | Maximized yield of the desired mono-methylated product. |
| Decomposition of the product. | Avoid excessively high temperatures and prolonged reaction times, which can lead to degradation of the oxazolidinone ring. | Preservation of the product integrity and improved yield. |
Issue 2: Formation of N,N-Dimethylcyclazodone (Over-methylation)
| Potential Cause | Recommended Solution | Expected Outcome |
| Excess of methylating agent. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent relative to Cyclazodone. | Minimizes the chance of a second methylation event occurring. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating. | Reduces the kinetic opportunity for over-methylation. |
| Strongly basic conditions. | A milder base, such as potassium carbonate, is often sufficient and can help to control the reactivity. | Favors mono-methylation over di-methylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in Cyclazodone synthesis?
A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction, especially during the initial condensation and the cyclization steps. Water can lead to the hydrolysis of the starting materials and the intermediate, significantly reducing the yield.
Q2: How can I effectively monitor the progress of the N-methylation reaction?
A2: Thin Layer Chromatography (TLC) is an excellent method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the starting material (Cyclazodone), the desired product (this compound), and any potential over-methylated byproduct. The product will be less polar than the starting material.
Q3: What is the best way to purify the final this compound product?
A3: Column chromatography is often the most effective method for purifying this compound, especially for removing any over-methylated impurities and other side products. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.
Q4: Are there any alternative methylating agents that are considered "greener" or safer?
A4: Yes, dimethyl carbonate (DMC) is considered a greener alternative to dimethyl sulfate and methyl iodide. The reaction with DMC often requires higher temperatures and a catalyst but can provide good yields with reduced toxicity and environmental impact.
Experimental Protocols
Protocol 1: Synthesis of Cyclazodone
This protocol is adapted from established methods for the synthesis of related oxazolidinones, such as pemoline.[1][2]
Materials:
-
α-Chlorophenylacetyl chloride
-
1-Cyclopropylurea
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-cyclopropylurea (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add α-chlorophenylacetyl chloride (1.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add the sodium ethoxide solution to the reaction mixture and stir at room temperature for 12-24 hours. The formation of a precipitate (sodium chloride) will be observed.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 6-7 with hydrochloric acid.
-
The product, Cyclazodone, will precipitate out of the solution.
-
Filter the solid, wash with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Expected Yield: 75-85%
Protocol 2: N-Methylation of Cyclazodone
Materials:
-
Cyclazodone
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone (anhydrous)
Procedure:
-
To a solution of Cyclazodone (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.05 eq) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, filter off the potassium carbonate and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude this compound can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Expected Yield: 60-75%
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyclazodone Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base for Cyclization | Sodium Ethoxide | Sodium Hydroxide[2] | Potassium Carbonate |
| Solvent | Ethanol | Ethanol | DMF |
| Temperature | Room Temperature | Reflux[2] | 80°C |
| Typical Yield | 75-85% | ~90% (for Pemoline)[2] | Potentially lower due to side reactions |
Table 2: Comparison of Methylating Agents for this compound Synthesis
| Methylating Agent | Base | Solvent | Typical Yield | Key Considerations |
| Dimethyl Sulfate | K₂CO₃ | Acetone | 60-75% | Toxic and requires careful handling. Good reactivity at room temperature. |
| Methyl Iodide | NaH | THF | 65-80% | Highly reactive, may lead to more over-methylation if not controlled. |
| Dimethyl Carbonate | DBU | DMF | 50-65% | "Greener" reagent, but typically requires higher temperatures and longer reaction times. |
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
"troubleshooting N-Methylcyclazodone solubility for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylcyclazodone, focusing on solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stimulant compound structurally related to cyclazodone and pemoline.[1] Its primary mechanism of action is believed to be the inhibition of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synapse.[2] It may also have some effects on serotonin release.
Q2: What are the common challenges when preparing this compound for in vitro assays?
A2: The primary challenge is its limited aqueous solubility. As a lipophilic compound, this compound requires the use of organic solvents to prepare stock solutions for use in aqueous cell culture media. Improper dissolution or dilution can lead to precipitation, which can negatively impact experimental results.
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on supplier information and data from structurally similar compounds, Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile are effective solvents for dissolving this compound.[3][4]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a high-concentration stock solution (e.g., 10-50 mM), weigh the desired amount of this compound powder and dissolve it in a minimal amount of a recommended organic solvent like DMSO. Ensure complete dissolution by gentle vortexing or sonication.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: For long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Based on data for the related compound thozalinone, stock solutions in DMSO may be stable for up to 1 month at -20°C and up to 6 months at -80°C.[5] As a solid, this compound is reported to be stable for at least 4 years at -20°C.[3]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound powder in my solvent. What should I do?
-
Answer:
-
Verify Solvent Choice: Ensure you are using an appropriate organic solvent such as DMSO, methanol, or acetonitrile.[3]
-
Increase Solvent Volume: The concentration you are trying to achieve may be too high. Try adding more solvent to decrease the concentration.
-
Gentle Warming: Warm the solution gently in a water bath (37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for short bursts to help break up any clumps and enhance dissolution.
-
Issue 2: My this compound stock solution appears cloudy or has visible precipitate.
-
Question: After dissolving this compound, my stock solution is not clear. What does this indicate?
-
Answer:
-
Incomplete Dissolution: The compound may not be fully dissolved. Refer to the steps in "Issue 1" to ensure complete solubilization.
-
Supersaturation: You may have created a supersaturated solution that is not stable. Try diluting a small aliquot to see if the precipitate redissolves.
-
Contamination: The solvent may be contaminated with water or other impurities. Use fresh, anhydrous-grade solvent.
-
Issue 3: this compound precipitates when I add it to my cell culture medium.
-
Question: I observed a precipitate forming in my cell culture plate after adding the this compound working solution. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from an organic solvent into an aqueous buffer or medium.
-
Decrease Final Solvent Concentration: The final concentration of the organic solvent in your culture medium should be kept as low as possible, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced toxicity and precipitation.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the compound.
-
Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help maintain solubility. If your experimental design allows, a higher serum concentration in the medium may help.
-
Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your culture medium to improve the solubility of hydrophobic compounds.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Common Organic Solvents
| Compound | DMSO | Methanol | Acetonitrile | Water |
| This compound | Soluble[3] | Soluble[3] | Soluble[3] | Poorly Soluble |
| Cyclazodone | Soluble[4] | Soluble[4] | Soluble[4] | Poorly Soluble |
| Thozalinone | Soluble (25 mg/mL)[5][7] | - | - | Poorly Soluble |
| Pemoline | Soluble[8] | - | - | Slightly Soluble |
Table 2: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Maximum Final Concentration | Potential Effects at Higher Concentrations |
| DMSO | < 0.5% | Cytotoxicity, altered cell differentiation, inhibition of cell growth |
| Ethanol | < 0.5% | Cytotoxicity, immunosuppressive effects |
| Methanol | < 0.1% | More toxic than ethanol, potential for cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.3 mg of this compound (MW: 230.26 g/mol ) into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your assay.
-
Gently mix the working solutions by pipetting up and down before adding to the cell culture plates.
-
Protocol 2: Representative In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol is a general representation and may require optimization for your specific cell line and experimental conditions.
-
Materials:
-
HEK293 cells stably expressing human DAT (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Dopamine
-
This compound working solutions
-
Positive control (e.g., GBR-12909)
-
96-well cell culture plates
-
Scintillation counter and vials
-
Cell harvester (optional)
-
-
Procedure:
-
Seed HEK293-hDAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound working solutions or a positive control for 15-30 minutes at 37°C. Include a vehicle control (medium with the same final concentration of DMSO).
-
Initiate the uptake reaction by adding [³H]-Dopamine at a concentration close to its Kₘ value.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of dopamine uptake for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for troubleshooting this compound solubility.
Caption: Simplified signaling pathway of this compound.
Caption: Logical decision tree for addressing this compound precipitation.
References
- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 2. Buy Thozalinone | 655-05-0 | >98% [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. glpbio.com [glpbio.com]
- 8. Pemoline levels in brain: enhancement by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing N-Methylcyclazodone dosage to minimize side effects in animal studies"
Technical Support Center: N-Methylcyclazodone (NMC) Animal Studies
Disclaimer: this compound (NMC) is a novel psychoactive substance with a limited history of scientific study.[1] The toxicity and long-term health effects have not been formally evaluated in controlled animal studies or by regulatory agencies like the U.S. Food and Drug Administration.[1][2][3] This guide is intended for research professionals and is based on general pharmacological principles, data from structurally related compounds, and the limited available case reports. Extreme caution is advised when designing and conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a centrally acting stimulant believed to exert its effects primarily by promoting the release of dopamine and norepinephrine, and to a lesser extent, serotonin.[1][4] Its mechanism is thought to involve interaction with monoamine transporters, increasing the synaptic availability of these neurotransmitters.[4] The addition of a methyl group to its parent compound, cyclazodone, is thought to increase its potency and duration of action.[1]
Q2: What are the primary potential side effects to monitor during animal studies?
Based on its stimulant properties and reports from related compounds, researchers should monitor for a range of central nervous system, cardiovascular, and systemic side effects. A human case report of a very high-dose ingestion (~5g over 5 days) noted severe symptoms including uncontrollable choreiform movements, restlessness, tachycardia (110/min), and hypertension (150/90mmHg).[2][5]
Key Side Effects to Monitor:
-
Behavioral: Increased locomotor activity, stereotypy, anxiety, irritability, and restlessness.[1][5]
-
Cardiovascular: Increased heart rate and blood pressure.[1][5] Combining with other stimulants may exacerbate these risks.[1]
-
Neurological: Tremors, muscle cramps, and at high doses, potential for seizures or involuntary movements.[1][5]
-
Metabolic: Changes in body weight and food consumption are common parameters for determining the maximum tolerated dose (MTD).[6]
Q3: Are there known organ-specific toxicities associated with NMC or related compounds?
While NMC itself has not been studied for long-term toxicity, structurally related compounds have been linked to significant organ damage, warranting careful monitoring.[1]
-
Hepatotoxicity (Liver Damage): The structurally related compound pemoline was removed from the market after it was found to cause liver damage.[1][2] Therefore, monitoring liver enzymes (e.g., ALT, AST) is critical in sub-chronic and chronic studies.[5]
-
Pulmonary Hypertension: Another related compound, 4-methylaminorex, is associated with pulmonary hypertension.[1]
-
Cardiotoxicity: While early studies on its parent, cyclazodone, suggested less cardiotoxicity than d-amphetamine, the stimulant nature of NMC necessitates monitoring for cardiac effects.[3]
-
Rhabdomyolysis: The high-dose human case report showed elevated creatine kinase (CK), indicating muscle breakdown (rhabdomyolysis).[2][5]
Troubleshooting & Experimental Guides
Issue: How do I select an initial dose for a pilot study?
For a novel compound with no established dosage, a careful dose-range finding (DRF) study is the mandatory first step.[6] The objective is to determine a range of doses from no observable effect to dose-limiting toxicity, which will inform dose selection for subsequent efficacy and toxicology studies.
Workflow for Dose-Range Finding Study:
Data Presentation Tables
Table 1: Summary of Potential Side Effects and Monitoring Parameters (This table is predictive and based on the pharmacological class and data from related compounds.)
| Category | Potential Side Effect | Animal Model Monitoring Parameters | Relevant Citations |
| CNS / Behavioral | Hyperactivity, Stereotypy | Open field test, locomotor activity tracking, behavioral scoring (e.g., stereotypy rating scales). | [1] |
| Anxiety, Irritability | Elevated plus maze, light-dark box, novelty-suppressed feeding test. | [1] | |
| Involuntary Movements | Visual observation for tremors, chorea-like movements. | [2][5] | |
| Cardiovascular | Tachycardia, Hypertension | Telemetry for continuous heart rate and blood pressure monitoring; tail-cuff measurements. | [1][5] |
| Systemic / Organ | Hepatotoxicity | Serum ALT, AST, bilirubin levels; histopathology of liver tissue post-mortem. | [1][2] |
| Rhabdomyolysis | Serum creatine kinase (CK) levels. | [2][5] | |
| General Toxicity | Daily clinical observations, body weight, food/water intake, post-mortem gross necropsy. | [6][7] |
Table 2: Example Dose-Range Finding (DRF) Study Design for NMC in Rodents (This is a hypothetical design template and must be adapted based on institutional guidelines and preliminary data.)
| Parameter | Description |
| Species / Strain | Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6) |
| Animals | 3-5 animals per sex per group.[8] |
| Groups | 1. Vehicle Control (e.g., Saline, 0.5% Methylcellulose) 2. Low Dose (e.g., 1 mg/kg) 3. Mid Dose (e.g., 5 mg/kg) 4. High Dose (e.g., 25 mg/kg) (Doses are hypothetical and should be determined by literature on related compounds) |
| Route of Admin. | Oral (gavage), Intraperitoneal (IP), or as relevant to research question. |
| Dosing Schedule | Single dose.[8] |
| Observation Period | 7-14 days. |
| Key Endpoints | Mortality/Morbidity: Twice daily checks. Clinical Signs: Detailed observations at peak effect (e.g., 1, 2, 4, 8h post-dose) and daily thereafter. Body Weights: Pre-dose and at least twice weekly. Terminal Procedures: Blood collection for clinical pathology (liver/kidney enzymes), gross necropsy. |
Experimental Protocols
Protocol: Single-Dose Dose-Range Finding (DRF) Study in Rats
1. Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound following a single oral administration in rats.
2. Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Sprague-Dawley rats (8-10 weeks old), n=40 (20 male, 20 female)
-
Oral gavage needles
-
Standard caging and husbandry supplies
-
Calibrated balance for body weights
3. Experimental Design:
-
Acclimation: Acclimate animals for at least 5 days prior to dosing.
-
Group Allocation: Randomly assign animals to 4 groups (n=5/sex/group): Vehicle, Low Dose, Mid Dose, High Dose.
-
Dose Preparation: Prepare fresh dosing solutions on the day of administration. Calculate dose volume based on the most recent body weight (e.g., 5 mL/kg).
4. Procedure:
-
Day 0 (Dosing):
-
Record pre-dose body weight for all animals.
-
Administer the assigned dose or vehicle via oral gavage.
-
Conduct detailed clinical observations immediately post-dose and at 1, 2, 4, 8, and 24 hours post-dose. Record any signs of toxicity (e.g., tremors, convulsions, changes in posture, activity level).
-
-
Day 1 - Day 14 (Observation):
-
Record clinical signs and mortality/morbidity twice daily.
-
Record body weights on Days 1, 3, 7, and 14.
-
Record food consumption daily or weekly.
-
-
Day 14 (Termination):
-
Anesthetize animals according to approved institutional protocols (e.g., CO2 asphyxiation followed by a secondary method).
-
Collect blood via cardiac puncture for serum chemistry analysis (including ALT, AST, BUN, creatinine, CK).
-
Perform a full gross necropsy on all animals. Examine organs for any abnormalities. Collect and preserve major organs (liver, kidneys, heart, lungs, brain, spleen) in 10% neutral buffered formalin for potential histopathology.
-
5. Data Analysis:
-
Analyze body weight, food consumption, and clinical chemistry data for dose-dependent trends and statistically significant differences compared to the vehicle control group.
-
The MTD is typically defined as the highest dose that does not cause mortality, life-threatening toxicity, or a reduction in body weight gain of more than 10% relative to controls.[6] The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) should also be determined.[7]
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]
- 3. Cyclazodone - Wikipedia [en.wikipedia.org]
- 4. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 5. cfsre.org [cfsre.org]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
"addressing stability issues of N-Methylcyclazodone in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylcyclazodone. The information provided is intended to help address potential stability issues encountered during experimental procedures involving aqueous solutions of this compound.
Disclaimer: this compound is a research chemical, and there is a lack of extensive, publicly available stability data. The following guidance is based on general principles of pharmaceutical stability testing and the chemical structure of this compound. The degradation pathways and quantitative data presented are illustrative and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: A change in the color of your this compound solution could indicate chemical degradation. This can be caused by several factors, including:
-
pH instability: The molecule may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Exposure to oxygen in the air or the presence of oxidizing agents in your solution can lead to degradation.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of light-sensitive compounds.
It is recommended to prepare fresh solutions and store them protected from light at a controlled temperature and pH.
Q2: I am seeing a decrease in the concentration of this compound in my aqueous solution over time. What are the likely reasons?
A2: A time-dependent decrease in concentration suggests instability. The primary suspects are hydrolysis and oxidation. The oxazolone ring in the this compound structure is potentially susceptible to hydrolysis, which would break the ring and lead to inactive degradants. To minimize this, ensure your aqueous solution is buffered to a neutral pH and stored at low temperatures (e.g., 2-8 °C).
Q3: Can I autoclave my this compound solution to sterilize it?
A3: Autoclaving involves high temperatures and pressure, which can significantly accelerate the degradation of thermally sensitive compounds. It is not recommended to autoclave solutions of this compound without prior validation. Thermal degradation could lead to a loss of potency and the formation of unknown impurities. Consider sterile filtration using a 0.22 µm filter as a safer alternative for sterilization.
Q4: What are the best practices for preparing and storing aqueous solutions of this compound to ensure stability?
A4: To maximize the stability of your this compound solutions, follow these best practices:
-
Use high-purity water: Use purified water, such as HPLC-grade or Milli-Q water, to avoid contaminants that could catalyze degradation.
-
Control the pH: Prepare your solutions in a buffered system, ideally close to a neutral pH (e.g., pH 7.0-7.4), unless your experimental protocol requires otherwise.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or below), but ensure the compound is stable to freeze-thaw cycles.
-
De-gas your solvent: To minimize oxidation, you can bubble an inert gas like nitrogen or argon through your solvent before dissolving the compound.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my chromatogram (e.g., HPLC) after storing my this compound solution.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues about the structure of the degradants.
-
Perform forced degradation studies: Subject your this compound solution to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help you identify and confirm the unexpected peaks in your chromatogram.
-
Optimize storage conditions: Based on the results of your forced degradation studies, adjust the pH, temperature, and light protection of your storage conditions to minimize the formation of these degradants.
-
Issue 2: The biological activity of my this compound solution is lower than expected.
-
Possible Cause: Degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Confirm the concentration: Use a validated analytical method, such as HPLC-UV, to accurately measure the concentration of this compound in your solution. Compare this with the expected concentration.
-
Assess for degradation: Analyze your solution for the presence of degradation products using a stability-indicating HPLC method.
-
Prepare fresh solutions: If degradation is confirmed, prepare a fresh solution from a solid, well-stored stock of this compound for your experiments.
-
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound in an aqueous solution. This data is for demonstration purposes and should be experimentally verified.
Table 1: Illustrative Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 75.2 | DP1, DP2 |
| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 62.8 | DP3, DP4 |
| 3% H₂O₂ (Oxidation) | 24 hours | 88.1 | DP5 |
| 60 °C (Thermal) | 48 hours | 95.3 | DP1 |
| UV Light (254 nm) | 8 hours | 81.5 | DP6 |
DP = Degradation Product
Table 2: Illustrative pH-Rate Profile for this compound Hydrolysis at 25 °C
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 2.5 x 10⁻⁶ | 77.0 |
| 4.0 | 8.0 x 10⁻⁷ | 240.6 |
| 7.0 | 1.5 x 10⁻⁷ | 1283.8 |
| 9.0 | 5.0 x 10⁻⁶ | 38.5 |
| 12.0 | 3.2 x 10⁻⁵ | 6.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with water or a buffer to the desired concentration for the study.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the this compound solution in a temperature-controlled oven at a specified temperature (e.g., 60 °C).
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples at predetermined time points using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
"refining purification techniques for N-Methylcyclazodone post-synthesis"
This guide provides troubleshooting assistance and frequently asked questions for researchers engaged in the post-synthesis purification of N-Methylcyclazodone. The protocols and advice provided are based on general organic chemistry principles and may require optimization for specific experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
-
Question: I've attempted to recrystallize my crude this compound, but it "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, depressing the melting point.[1] To address this, you can:
-
Re-dissolve and Add More Solvent: Heat the mixture to dissolve the oil, then add a small amount of the "soluble" solvent to decrease the solution's saturation point. Allow it to cool more slowly.[1]
-
Lower the Solution Temperature: If using a high-boiling point solvent, try a different solvent with a lower boiling point.
-
Perform a Pre-purification Step: The presence of impurities is a common cause. Consider a preliminary purification step like passing the crude product through a short silica plug to remove baseline impurities before attempting recrystallization.[2]
-
Issue 2: Poor Separation or No Compound Eluting During Column Chromatography
-
Question: I'm running a silica gel column to purify this compound, but the fractions are all mixed, or I can't seem to recover my compound. What's going wrong?
-
Answer: Several factors could be at play:
-
Compound Instability: this compound may be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[2] If it is unstable, consider using a deactivated support like neutral alumina or deactivated silica gel.[2]
-
Incorrect Solvent System: The chosen eluent may be too polar, causing your compound to elute with the solvent front, or not polar enough, resulting in it remaining on the column.[2] Systematically test solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives your product an Rf value between 0.3 and 0.4.
-
Crystallization on Column: If the compound is highly concentrated and has low solubility in the eluent, it might crystallize on the column, blocking the flow.[2] This can sometimes be resolved by using a wider column or pre-adsorbing the crude material onto a small amount of silica before loading.
-
Issue 3: Persistent Impurities Detected by HPLC/GC-MS After Purification
-
Question: After purification, my analytical data (HPLC or GC-MS) still shows the presence of the precursor, cyclazodone, and potentially other related impurities. How can I improve the purity?
-
Answer: The primary synthesis route for this compound is the N-methylation of cyclazodone.[3] Therefore, unreacted cyclazodone is a common impurity.
-
Optimize Chromatography: The polarity difference between this compound and cyclazodone should allow for separation via column chromatography. A shallow gradient elution, where the eluent polarity is increased very slowly, might be necessary to resolve these closely related compounds.
-
Acid/Base Extraction: An acid/base liquid-liquid extraction could potentially separate the compounds, although their basicities might be similar. This would require careful pH control.
-
Derivative Formation: In some cases, impurities can be removed by reacting them to form a derivative that has significantly different properties, though this adds complexity to the process.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical this compound synthesis?
A1: Based on its synthesis from cyclazodone, which in turn is made from α-Chlorophenylacetyl chloride and 1-Cyclopropylurea, potential impurities include:
-
Unreacted Starting Materials: 1-Cyclopropylurea and byproducts from α-Chlorophenylacetyl chloride.
-
Precursor: Unreacted cyclazodone is a very likely impurity.[3]
-
Over-alkylation Products: Although less common with methylation, there's a possibility of forming quaternary ammonium salts if the reaction conditions are too harsh.[3]
-
Solvent and Reagent Residues: Residual solvents like DMF or NMP and leftover methylating agents or bases.[3]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detection, HPLC is excellent for quantifying the purity and detecting non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify impurities if they are present in sufficient quantities.
-
Thin Layer Chromatography (TLC): A quick and inexpensive way to monitor reaction progress and check the purity of column chromatography fractions.[3]
Q3: What is a good starting point for a recrystallization solvent system for this compound?
A3: While the optimal solvent must be determined experimentally, a good starting point for a compound like this compound, which has both polar (amide, ether) and non-polar (phenyl, cyclopropyl) groups, would be a binary solvent system. Common systems include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane The general principle is to dissolve the compound in a minimum amount of the hot "soluble" solvent and then slowly add the "insoluble" solvent (in which the compound is less soluble) until turbidity appears, then re-heat to clarify and cool slowly.[4]
Q4: How should I store purified this compound to prevent degradation?
A4: While specific stability data is not widely published, compounds with similar structures are often sensitive to light, heat, and moisture. Therefore, it is recommended to store purified this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. The ideal system will give the this compound an Rf of ~0.3-0.4 and show good separation from impurities. A common starting point for similar compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Example TLC Data for Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity (Cyclazodone) | Separation (ΔRf) |
| 90:10 | 0.85 | 0.75 | 0.10 |
| 70:30 | 0.40 | 0.25 | 0.15 |
| 50:50 | 0.20 | 0.10 | 0.10 |
Note: Data is illustrative. Actual Rf values must be determined experimentally.
Table 2: General Purification Method Comparison
| Technique | Pros | Cons | Best For |
| Recrystallization | Simple, inexpensive, good for large scales. | Can have lower yields; not effective for all impurities. | Removing small amounts of impurities from a mostly pure, solid product. |
| Column Chromatography | Highly effective for separating complex mixtures. | More time-consuming, requires more solvent, can lead to sample loss. | Separating compounds with different polarities, such as the product from its precursor. |
| Acid-Base Extraction | Good for separating acidic/basic compounds from neutrals. | Requires the compound to have an accessible acidic or basic site. | Removing acidic or basic impurities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting "oiling out" during recrystallization.
References
Technical Support Center: N-Methylcyclazodone Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in experimental results involving N-Methylcyclazodone (NMC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class. It is structurally related to cyclazodone and pemoline.[1][2] Its primary mechanism of action is understood to be the promotion of the release of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin.[1] The addition of a methyl group to the cyclazodone structure is thought to increase its potency and duration of action, similar to the difference between amphetamine and methamphetamine.[1]
Q2: What are the main sources of experimental variability when working with this compound?
A2: Variability in this compound experiments can arise from several factors:
-
Compound Purity and Stability: Impurities from synthesis or degradation due to improper storage can significantly alter the compound's effects.
-
Experimental Model: Differences between in vitro and in vivo models, as well as the specific cell lines or animal strains used, can lead to divergent results.
-
Procedural Variations: Inconsistencies in experimental protocols, such as incubation times, reagent concentrations, and animal handling, are common sources of variability.
-
Biological Factors: In vivo studies are subject to variability due to animal genetics, age, sex, and housing conditions.
Q3: How should this compound be stored to ensure its stability?
A3: While specific stability data for this compound is not extensively published, as an analytical reference standard, it is typically recommended to be stored at -20°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of stock solutions and store them at -80°C for long-term use and at -20°C for short-term use (within one month).[3] Solutions should be prepared in appropriate solvents such as acetonitrile, DMSO, or methanol.[3][4]
Q4: What are the expected metabolites of this compound in vivo?
A4: The expected primary metabolite of this compound is cyclazodone, formed through N-demethylation.[5] In toxicological screenings, the presence of cyclazodone in urine can be used to confirm exposure to this compound.[5]
Troubleshooting Guides
In Vitro Assay Variability
| Observed Problem | Potential Causes | Troubleshooting Steps |
| Low or no signal in monoamine uptake assay | 1. Low transporter expression in the cell line. 2. Incorrect concentration of radiolabeled substrate. 3. Suboptimal incubation time or temperature. 4. Degraded this compound stock solution. | 1. Verify transporter expression via Western blot or qPCR. Select a cell line with robust transporter expression (e.g., HEK293 cells stably expressing DAT, NET, or SERT). 2. Titrate the radiolabeled substrate to determine the optimal concentration (typically at or below the Kd value). 3. Optimize incubation time (e.g., 1-5 minutes) and temperature (room temperature or 37°C) to ensure measurement of initial uptake rates. 4. Prepare a fresh stock solution of this compound and verify its concentration and purity via LC-MS/MS. |
| High background or non-specific binding in radioligand binding assay | 1. Hydrophobic nature of the radioligand or this compound. 2. Inadequate washing steps. 3. Suboptimal blocking of non-specific binding sites. | 1. Include a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer to reduce non-specific binding. 2. Increase the number and volume of washes with ice-cold buffer. 3. Use a high concentration of a known selective ligand for the target transporter to define non-specific binding. |
| Inconsistent IC50 values between experiments | 1. Variability in cell density or passage number. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors, especially with serial dilutions. | 1. Use cells within a consistent passage number range and ensure a confluent monolayer at the time of the assay. 2. Strictly adhere to the optimized incubation time and temperature for all experiments. 3. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. |
In Vivo Study Variability
| Observed Problem | Potential Causes | Troubleshooting Steps |
| High variability in behavioral responses (e.g., locomotor activity) | 1. Animal-to-animal differences in metabolism and drug sensitivity. 2. Stress induced by handling or injection. 3. Circadian rhythm effects on drug response. | 1. Use a sufficient number of animals per group to account for individual differences. Ensure animals are of a similar age and weight. 2. Acclimate animals to the experimental procedures and environment to minimize stress. 3. Conduct behavioral testing at the same time of day for all animals to control for circadian variations. |
| Inconsistent neurotransmitter levels in microdialysis samples | 1. Incorrect probe placement. 2. Fluctuations in perfusion flow rate. 3. Degradation of neurotransmitters in the collected samples. | 1. Histologically verify the placement of the microdialysis probe in the target brain region after the experiment. 2. Use a high-quality microinfusion pump and ensure the system is free of leaks and air bubbles. 3. Collect dialysates in tubes containing an antioxidant (e.g., perchloric acid or an EDTA/HCl solution) and immediately freeze them on dry ice or in liquid nitrogen.[6] |
| Lack of dose-dependent effect | 1. Poor bioavailability of this compound. 2. Saturation of the physiological response. 3. Insufficient dose range tested. | 1. Verify the solubility and stability of the drug formulation. Consider alternative routes of administration. 2. Ensure the highest dose is not causing a ceiling effect or toxicity. 3. Test a wider range of doses, including lower concentrations, to establish a clear dose-response relationship. |
Quantitative Data on Related Compounds
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| dl-threo-methylphenidate | 150 | 390 | >10,000 |
| p-bromo-methylphenidate | 50 | 150 | >10,000 |
| m-bromo-methylphenidate | 100 | 250 | >10,000 |
| p-hydroxy-methylphenidate | 400 | 1,200 | >10,000 |
Data is illustrative and based on related compounds. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Uptake Assay
This protocol is a generalized procedure for measuring the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters by this compound in HEK293 cells stably expressing the respective human transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
96-well cell culture plates
-
Krebs-HEPES buffer (KHB)
-
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin
-
This compound
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in KHB at 2x the final desired concentration.
-
Assay Initiation:
-
On the day of the assay, aspirate the growth medium from the wells and wash once with KHB.
-
Add 50 µL of KHB containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Radioligand Addition:
-
Add 50 µL of KHB containing the radiolabeled monoamine (e.g., 20 nM [³H]-dopamine for DAT) to each well to initiate the uptake.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at room temperature.
-
-
Assay Termination:
-
Rapidly aspirate the solution and wash the cells three times with ice-cold KHB to terminate the uptake.
-
Lyse the cells by adding 50 µL of 1% SDS to each well.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials containing scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT) from the total uptake.
-
Plot the percent inhibition of specific uptake against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
This protocol describes a generalized procedure for measuring extracellular levels of dopamine and serotonin in the striatum of freely moving rats following administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Collection:
-
Allow the animal to habituate for at least 60-90 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of this compound on neurotransmitter release.
-
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Integrated experimental workflow for this compound.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Cyclazodone - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]
- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylcyclazodone Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylcyclazodone. The following information will assist in understanding and manipulating the pH-dependent solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility behavior of this compound in aqueous solutions?
A1: this compound is a weakly basic compound due to the presence of nitrogen atoms in its structure, which can be protonated. Its aqueous solubility is therefore expected to be highly dependent on the pH of the solution. In acidic conditions, the molecule will exist in its protonated, ionized form, which is generally more water-soluble. Conversely, in neutral to basic conditions, it will be in its neutral, less soluble form.
Q2: What is the pKa of this compound?
Q3: How does pH affect the solubility of this compound?
A3: The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation. For a weak base like this compound, as the pH of the solution decreases below its pKa, the compound becomes progressively more protonated and thus more soluble. The total solubility (S_total) at a given pH can be estimated using its intrinsic solubility (S₀ - the solubility of the neutral form) and its pKa.
Q4: How can I improve the solubility of this compound in my experiments?
A4: To improve the solubility of this compound, you should lower the pH of your aqueous solution. By adding a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid), you can protonate the this compound molecule, thereby increasing its solubility. It is recommended to prepare a stock solution in a slightly acidic buffer and then dilute it into your experimental medium, ensuring the final pH remains in a range where the compound is soluble.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: The pH of your experimental medium is too high (neutral or basic), causing the compound to convert to its less soluble neutral form.
-
Troubleshooting Steps:
-
Measure the pH of the solution where precipitation is observed.
-
If the pH is near or above the predicted pKa, lower the pH by adding a small amount of a suitable acid.
-
Consider preparing all your solutions in a buffer system that maintains a pH well below the pKa of this compound.
-
If the experimental conditions do not allow for a low pH, consider using a co-solvent system in conjunction with pH adjustment.
-
Issue 2: I am observing inconsistent results in my bioassays.
-
Possible Cause: Variability in the pH of your assay medium could be leading to inconsistent concentrations of soluble this compound.
-
Troubleshooting Steps:
-
Strictly control and monitor the pH of your assay medium throughout the experiment.
-
Use buffered solutions to prepare your test concentrations.
-
Prepare a highly concentrated stock solution in an acidic vehicle and perform serial dilutions, ensuring the final concentration of the vehicle does not affect the assay.
-
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of this compound
This protocol outlines the steps to determine the aqueous solubility of this compound across a range of pH values.
Materials:
-
This compound powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
pH meter
-
Shaker or rotator
-
Centrifuge
-
Vials
Methodology:
-
Prepare saturated solutions of this compound in each buffer. Add an excess amount of the compound to each vial containing a specific pH buffer.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.
-
Dilute the supernatant with the corresponding buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.
-
Plot the measured solubility (on a logarithmic scale) against the final pH of each sample.
Quantitative Data Summary
Researchers should use the following table to record their experimental findings.
| pH of Buffer | Measured Solubility (µg/mL) | Log(Solubility) |
| 2.0 | ||
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 | ||
| 9.0 | ||
| 10.0 |
Visualizations
Caption: Experimental workflow for determining the pH-solubility profile.
Caption: Relationship between pH, molecular form, and solubility.
"best practices for long-term storage of N-Methylcyclazodone samples"
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions regarding the long-term storage of N-Methylcyclazodone samples for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound samples?
For maximal stability, this compound should be stored in a cool, dark, and dry environment.[1][2] The recommended conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer at -20°C.[3][4]
Q2: How critical is temperature control for the stability of this compound?
Temperature is a significant factor in the chemical stability of pharmaceutical compounds.[5] Elevated temperatures can accelerate degradation reactions.[6][7] Therefore, maintaining a consistent, low temperature is crucial for long-term preservation of the sample's integrity. For routine use, refrigeration at 2-8°C is acceptable for short periods, but -20°C is recommended for storage exceeding a few weeks.[3][4]
Q3: Is this compound sensitive to light exposure?
Yes, many chemical compounds are sensitive to light, which can induce photodegradation.[8][9] To prevent this, this compound should always be stored in amber or opaque containers to block UV and visible light.[8][9] When handling the sample, minimize exposure to direct sunlight or strong artificial light.[10]
Q4: How can I prevent moisture contamination of my this compound sample?
This compound, like other oxazolone derivatives, may be susceptible to hydrolysis.[11] It is crucial to store it in a desiccated environment.[2] Using a container with a tight-fitting seal is the first step. For added protection, the primary container can be placed inside a secondary container with a desiccant, such as silica gel pouches.[12] When accessing the sample, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Q5: What is the expected shelf-life of this compound?
The exact shelf-life of this compound has not been extensively studied. However, by adhering to the recommended storage conditions (frozen, dark, and dry), the shelf-life can be maximized, potentially for several years. Regular purity checks are recommended for samples stored for extended periods to ensure their integrity before use in experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Sample degradation may have occurred due to improper storage. | - Verify the storage conditions (temperature, light, and moisture protection). - Perform a purity analysis using a validated analytical method, such as HPLC, to assess the integrity of the sample. - If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments. |
| Visible changes in the sample's appearance (e.g., discoloration, clumping). | This may indicate chemical degradation or moisture absorption. | - Do not use the sample for experimental purposes. - Discard the compromised sample according to institutional guidelines for chemical waste disposal.[2] - Review and improve your storage and handling procedures to prevent future occurrences. |
| Suspected cross-contamination. | Improper handling techniques may have introduced impurities. | - Use a fresh, unopened vial of this compound for your next experiment. - Always use clean spatulas and weighing instruments. - Avoid returning unused portions of the sample to the original container. |
| Difficulty dissolving the sample. | The sample may have degraded into less soluble byproducts. | - Attempt to sonicate the sample in the chosen solvent. - If solubility issues persist, it is advisable to perform a purity check. - Consider that the degradation products may have different solubility profiles. |
Data Presentation: Storage Conditions & Degradation Factors
| Parameter | Recommended Condition | Factors Accelerating Degradation |
| Temperature | -20°C (long-term) 2-8°C (short-term) | High temperatures, freeze-thaw cycles |
| Humidity | As low as possible (desiccated) | Exposure to atmospheric moisture |
| Light | In the dark (amber or opaque vials) | Exposure to UV or visible light |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Presence of oxygen (potential for oxidation) |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.[6][13]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to a vial containing the solid sample and to a vial with the solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to a vial containing the solid sample and to a vial with the solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to a vial containing the solid sample and to a vial with the solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the solid sample in an oven at 80°C for 48 hours.
-
Photostability: Expose a vial of the solid sample and a vial of the solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed solution.
-
For solid samples, dissolve a known quantity in the mobile phase at each time point.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
The rate of degradation under these accelerated conditions can be used to estimate the shelf-life under normal storage conditions.[6]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound samples.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Determine the retention time of the this compound peak from the standard chromatogram.
-
In the sample chromatogram, identify the main peak corresponding to this compound.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
The presence of additional peaks indicates impurities or degradation products.
-
Mandatory Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Best Practices for Handling and Storing Research Chemicals - RC-KING [rc-klng.co]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. pharmaguddu.com [pharmaguddu.com]
- 7. lnct.ac.in [lnct.ac.in]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Study Report Template for Medical Devices [mavenprofserv.com]
Validation & Comparative
A Comparative Analysis of N-Methylcyclazodone and d-Amphetamine: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel psychoactive substance N-Methylcyclazodone and the well-established pharmaceutical d-amphetamine. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their known pharmacological properties, supported by available data. Given the disparity in the volume of formal research, this guide juxtaposes the extensive data on d-amphetamine with the more limited, often qualitative, information available for this compound.
Introduction and Chemical Structures
d-Amphetamine is the dextrorotatory enantiomer of amphetamine, a potent central nervous system (CNS) stimulant.[1][2] It is a well-characterized compound widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][3] Its pharmacology and clinical effects have been extensively studied for decades.
This compound (NMC) is a derivative of cyclazodone, a CNS stimulant developed in the 1960s.[4][5] As a member of the 4-oxazolidinone class, it is structurally related to pemoline and thozalinone.[6][7] this compound is considered a research chemical or novel psychoactive substance, and there is a significant lack of formal, peer-reviewed scientific studies on its pharmacology and toxicology in humans.[7] Much of the available information is anecdotal or inferred from its structural analogues.[6] The addition of a methyl group to the exocyclic nitrogen of cyclazodone is believed to increase its potency and duration.[4][6]
Comparative Pharmacodynamics
The primary mechanism of action for both compounds involves the modulation of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). However, the specifics of their interactions with synaptic components differ.
d-Amphetamine exerts its effects primarily by acting as a releasing agent for dopamine and norepinephrine from presynaptic nerve terminals.[1][8] Its mechanism involves several key actions:
-
Monoamine Release: It enters the presynaptic neuron via monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][9]
-
Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from synaptic vesicles into the cytoplasm.[2][9]
-
Transporter Reversal: The resulting high cytosolic concentration of neurotransmitters causes the DAT and NET to reverse their direction of transport, releasing dopamine and norepinephrine into the synaptic cleft.[8]
-
Reuptake Inhibition: It also acts as a competitive inhibitor of DAT and NET, blocking the reuptake of these neurotransmitters from the synapse.[1]
-
MAO Inhibition: To a lesser extent, amphetamine can inhibit monoamine oxidase (MAO), further increasing synaptic neurotransmitter levels.[9]
This compound's mechanism is less clearly defined in scientific literature. Available information suggests it also enhances monoaminergic neurotransmission, though the precise actions are debated. Some sources indicate it acts as a monoamine releasing agent , similar to amphetamine, promoting the release of dopamine, norepinephrine, and to a lesser extent, serotonin.[4][6] Other sources describe its primary mechanism as the inhibition of monoamine transporters , which would align it more with compounds like methylphenidate.[4] Its parent compound, cyclazodone, is described as a potent dopaminergic stimulant.[4][7]
Signaling Pathway Diagram: Monoamine Release
The following diagram illustrates the general mechanism of a monoamine releasing agent like d-amphetamine at a dopaminergic synapse. This compound is hypothesized to act through a similar, though not fully elucidated, pathway.
Comparative Pharmacokinetics
Pharmacokinetic data for d-amphetamine is well-documented from numerous clinical studies. In contrast, formal pharmacokinetic studies for this compound are not available in the peer-reviewed literature. The data presented for NMC is largely anecdotal or extrapolated.
Data Table: Pharmacokinetic Parameters
| Parameter | d-Amphetamine | This compound |
| Bioavailability | >75% (Oral)[9] | Not Available |
| Time to Peak (Tmax) | ~3 hours (Immediate Release)[1][10] | 20 - 35 minutes (Oral, Onset)[6] |
| Elimination Half-Life (t½) | 9-11 hours (pH-dependent)[2][9] | Not Available (Total duration reported as 9-12 hours)[6] |
| Protein Binding | <20%[1] | Not Available |
| Metabolism | Hepatic, primarily by CYP2D6[1][9] | Presumed Hepatic; expected to metabolize to cyclazodone[7] |
| Excretion | Renal; highly pH-dependent[9] | Not Available |
Comparative Efficacy and Side Effects
Direct comparative efficacy studies between d-amphetamine and this compound do not exist.
d-Amphetamine has proven efficacy in improving measures of attention, wakefulness, and impulse control in ADHD and narcolepsy.[1] Common side effects include insomnia, decreased appetite, increased heart rate, and elevated blood pressure.[2] At therapeutic doses, it can improve working memory and cognitive control in healthy adults.[11]
This compound is anecdotally reported to produce strong stimulant effects, including focus enhancement, increased stamina, and wakefulness, with some users comparing its focus-enhancing properties to those of amphetamine and methylphenidate.[6] A case report of toxicity involving a large overdose described severe choreiform movements, tachycardia, hypertension, rhabdomyolysis, and hepatic aminotransferase elevation.[7] The parent compound, cyclazodone, was noted in early studies on mice to have a more favorable therapeutic index and less cardiotoxicity and hepatotoxicity than d-amphetamine.[5]
Experimental Protocols
To generate the quantitative data necessary for a direct comparison, standardized preclinical and clinical experimental protocols would be required. Below are detailed methodologies for key experiments.
Protocol 1: Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology:
-
Preparation of Tissue: Striatal, cortical, or other relevant brain tissue from rodents (or cells expressing the recombinant human transporters) is homogenized and centrifuged to prepare cell membrane fractions.
-
Radioligand Binding: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration.
-
Competitive Binding: The incubation is performed in the presence of increasing concentrations of the test compound (this compound) and a known reference compound (d-amphetamine).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Microdialysis
-
Objective: To measure the effects of this compound on extracellular levels of dopamine and norepinephrine in the brain of a freely moving animal.
-
Methodology:
-
Surgical Implantation: Rats or mice are anesthetized, and a guide cannula for a microdialysis probe is surgically implanted, targeting a brain region such as the nucleus accumbens or prefrontal cortex.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or d-amphetamine is administered (e.g., via intraperitoneal injection), and sample collection continues for several hours.
-
Sample Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the average baseline concentration.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a preclinical behavioral and neurochemical study.
Conclusion
The comparison between d-amphetamine and this compound is marked by a significant knowledge gap. D-amphetamine is a pharmacologically well-understood compound with a vast body of preclinical and clinical data defining its mechanism, pharmacokinetics, efficacy, and safety profile.[1][2][9][10] this compound, conversely, remains largely uncharacterized by formal scientific investigation.
While it is purported to be a potent CNS stimulant acting on monoamine systems, potentially with a mechanism similar to d-amphetamine, this is based on limited and often non-peer-reviewed sources.[4][6] The lack of quantitative data on its receptor binding, pharmacokinetics, and controlled behavioral effects makes a direct, evidence-based comparison challenging. The reported toxicity in a single case of overdose highlights potential safety concerns that require rigorous investigation.[7]
For the research community, this compound represents an area where fundamental pharmacological and toxicological studies are needed to characterize its properties and potential risks. Future research employing the standardized protocols outlined above would be essential to bridge the current knowledge gap and allow for a true comparative analysis with well-known stimulants like d-amphetamine.
References
- 1. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 5. Cyclazodone - Wikipedia [en.wikipedia.org]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. cfsre.org [cfsre.org]
- 8. What is the mechanism of Dextroamphetamine sulfate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Amphetamine - Wikipedia [en.wikipedia.org]
"N-Methylcyclazodone versus cyclazodone: a comparative pharmacological study"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative pharmacological overview of N-Methylcyclazodone and its parent compound, Cyclazodone. Both are central nervous system stimulants belonging to the 4-oxazolidinone class, structurally related to pemoline and other aminorex analogues.[1][2] While comprehensive, publicly available quantitative data on these specific compounds is limited, this document synthesizes the available qualitative information and presents it alongside standardized experimental protocols relevant to their presumed mechanisms of action. The primary aim is to offer a structured framework for researchers interested in the further investigation of these substances.
Introduction
Cyclazodone was first developed in the 1960s by the American Cyanamid Company.[1][3] It is a structural analog of pemoline and thozalinone.[2] this compound is the N-methylated derivative of cyclazodone, a modification expected to alter its physicochemical properties, potentially affecting its pharmacokinetic and pharmacodynamic profiles.[2] Both compounds are considered research chemicals, and there is a notable lack of formal clinical studies and extensive pharmacological data in peer-reviewed literature.[1][4] Anecdotal reports and preliminary information suggest both compounds act as stimulants with potential nootropic effects.[1]
Pharmacodynamics: A Qualitative Comparison
Both this compound and Cyclazodone are believed to exert their stimulant effects primarily through the modulation of monoamine neurotransmitter systems.
Cyclazodone: The proposed mechanism of action for Cyclazodone involves the promotion of dopamine and norepinephrine release.[1] It is suggested to be an agonist of the Trace Amine Associated Receptor 1 (TAAR1), which would lead to the release of these catecholamines.[1] Some sources also suggest it may act as a reuptake inhibitor for serotonin, dopamine, and norepinephrine.[5]
This compound: The addition of a methyl group is thought to enhance its potency and duration of action compared to Cyclazodone.[4] Its mechanism is also believed to involve the inhibition of dopamine and norepinephrine transporters.[2][6] Notably, this compound is reported to have more pronounced serotonergic activity, including mild serotonin-releasing properties, particularly at higher doses.[2][4]
Data Presentation: Illustrative Pharmacological Data
Due to the absence of specific quantitative data in the public domain for this compound and Cyclazodone, the following tables are presented with placeholder data for illustrative purposes. These tables are structured to reflect the types of data that would be generated from the experimental protocols described in Section 4.
Table 1: Illustrative Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cyclazodone | Data Not Available | Data Not Available | Data Not Available |
Lower Ki values indicate higher binding affinity.
Table 2: Illustrative In Vitro Functional Assay Data (IC50, nM)
| Compound | Dopamine Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cyclazodone | Data Not Available | Data Not Available | Data Not Available |
Lower IC50 values indicate greater potency in inhibiting neurotransmitter reuptake.
Table 3: Illustrative In Vivo Pharmacokinetic Parameters (Rodent Model)
| Compound | Bioavailability (Oral) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t1/2) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comprehensive pharmacological comparison of this compound and Cyclazodone.
Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Cyclazodone for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT) is homogenized in a sucrose buffer. The homogenate is then centrifuged to isolate the synaptosomal fraction, which is rich in monoamine transporters.
-
Radioligand Binding: Synaptosomal preparations are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compounds (this compound or Cyclazodone).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki values are then calculated using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Reuptake Assay
Objective: To measure the functional potency (IC50) of this compound and Cyclazodone in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or cultured cells expressing the respective transporters.
Methodology:
-
Cell Culture or Synaptosome Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT are cultured, or synaptosomes are prepared as described above.
-
Pre-incubation with Test Compounds: The cells or synaptosomes are pre-incubated with various concentrations of this compound or Cyclazodone.
-
Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the mixture.
-
Uptake and Termination: The mixture is incubated to allow for the uptake of the radiolabeled neurotransmitter. The uptake is terminated by rapid filtration or by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (bioavailability, Cmax, Tmax, t1/2) of this compound and Cyclazodone in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Dosing: A cohort of rodents is administered a single dose of this compound or Cyclazodone via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Bioanalytical Method: The concentration of the parent drug and any major metabolites in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine the key parameters.
Mandatory Visualizations
Caption: Workflow for determining monoamine transporter binding affinity.
Caption: Postulated mechanism of action for Cyclazodone via TAAR1 agonism.
Conclusion
This compound and Cyclazodone represent intriguing subjects for pharmacological research due to their purported stimulant and nootropic effects. The structural modification of N-methylation in this compound suggests a potentially different pharmacological profile compared to its parent compound, particularly with respect to potency, duration of action, and serotonergic activity. However, a significant gap exists in the scientific literature regarding quantitative pharmacological data for both compounds. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate and compare these substances. Further research is imperative to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety profiles.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. mdpi.com [mdpi.com]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.10. Dopamine Release Estimation by Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 6. This compound | 14461-92-8 | Benchchem [benchchem.com]
Navigating the Gray Area: A Comparative Guide to the Cross-Reactivity of N-Methylcyclazodone in Standard Drug Screening Panels
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to clinical and forensic toxicology. Among these, N-Methylcyclazodone, a stimulant with structural similarities to pemoline and other psychoactive compounds, raises critical questions about its detectability and potential for cross-reactivity in standard drug screening panels. This guide provides a comprehensive comparison of this compound's potential interaction with commonly used immunoassays, synthesizes the limited existing data, and offers detailed experimental protocols to address the current knowledge gap.
Executive Summary
Direct experimental data on the cross-reactivity of this compound in standard drug screening immunoassays is not currently available in peer-reviewed literature. However, a single case report of this compound intoxication resulted in a negative urine immunoassay for amphetamines and other common drugs of abuse. This suggests a potential lack of cross-reactivity, at least at the concentrations present in that instance and with the specific assay used.
Despite this, the structural characteristics of this compound and its primary metabolite, cyclazodone, warrant a thorough investigation into their potential to interact with assays targeting amphetamine-class compounds. This guide will explore the structural basis for potential cross-reactivity, present the available data, and provide a framework for future research.
Understanding the Challenge: Immunoassay Cross-Reactivity
Standard preliminary drug screening relies heavily on immunoassay techniques due to their speed and cost-effectiveness. These assays utilize antibodies to detect specific drug classes. However, the specificity of these antibodies is not absolute. Compounds with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to a false-positive result.[1] Confirmatory testing using more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential to rule out false positives.[1][2]
This compound: A Profile
This compound is a stimulant drug structurally related to pemoline and thozalinone.[3] It is metabolized in the body, with cyclazodone being an expected metabolite. The primary psychoactive effects are attributed to its activity as a central nervous system stimulant.
Comparison of this compound with Standard Drug Screen Analytes
Standard drug screening panels vary in the number of substances they detect. The most common is the 5-panel test, which typically screens for the following:
| Analyte Class | Specific Compounds Often Included |
| Amphetamines | Amphetamine, Methamphetamine, MDMA |
| Cannabinoids | THC |
| Cocaine | Benzoylecgonine |
| Opiates | Morphine, Codeine, Heroin |
| Phencyclidine | PCP |
Table 1: Analytes in a Standard 5-Panel Drug Screen.
More comprehensive panels, such as 10 or 12-panel tests, expand to include benzodiazepines, barbiturates, methadone, propoxyphene, and other prescription and illicit drugs.
Cross-Reactivity of this compound: The Limited Evidence
To date, only one published case report has provided insight into the immunoassay results of an individual who had used this compound.
| Compound | Assay Type | Screening Result for Amphetamines | Other Negative Analytes in the Screen | Confirmatory Method | Confirmed Metabolite |
| This compound | Urine Immunoassay | Negative | Barbiturates, Benzodiazepines, Cannabinoids, Cocaine, Opiates, Phencyclidine | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Cyclazodone |
Table 2: Summary of the Single Case Report on this compound Screening.
This single data point suggests a lack of cross-reactivity. However, the concentration of this compound and its metabolites in the urine, as well as the specific immunoassay used, are crucial factors that could influence the outcome.
Structural Comparison: The Basis for Potential Cross-Reactivity
The potential for a compound to cross-react with an immunoassay for amphetamines often stems from structural similarities, particularly the presence of a phenethylamine backbone.[4] While this compound's structure is distinct from amphetamine, it shares some features with compounds known to produce false-positive results.
| Compound | Structural Features in Common with Amphetamine | Known Cross-Reactivity with Amphetamine Immunoassays |
| Amphetamine | Phenethylamine core | Target Analyte |
| This compound | Phenyl group, nitrogen-containing ring | No published evidence of cross-reactivity; one case report negative. |
| Pseudoephedrine | Phenethylamine-like backbone | Yes[2] |
| Bupropion | Phenyl ring, amino group | Yes[4] |
| Labetalol | Phenyl ring, amino group | Yes[4] |
Table 3: Structural Comparison of this compound with Amphetamine and Known Cross-Reactants.
The following diagram illustrates the structural differences and similarities between amphetamine and this compound.
Caption: Chemical structures of Amphetamine and this compound.
Experimental Protocols for Assessing Cross-Reactivity
Given the absence of data, the following protocols are proposed for researchers to systematically evaluate the cross-reactivity of this compound and its metabolite, cyclazodone.
In Vitro Immunoassay Cross-Reactivity Testing
Objective: To determine the concentration at which this compound and cyclazodone produce a positive result in commercially available amphetamine immunoassays.
Materials:
-
This compound and cyclazodone reference standards
-
Drug-free human urine
-
Commercially available amphetamine immunoassay kits (e.g., ELISA, EMIT)
-
Microplate reader (for ELISA) or clinical chemistry analyzer (for EMIT)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Prepare a stock solution of this compound and cyclazodone in a suitable solvent (e.g., methanol).
-
Create a series of dilutions of each compound in drug-free human urine to achieve a range of concentrations (e.g., from 10 ng/mL to 10,000 ng/mL).
-
Analyze each dilution using the amphetamine immunoassay according to the manufacturer's instructions.
-
Include positive and negative controls in each run.
-
Determine the minimum concentration of this compound and cyclazodone that produces a result at or above the assay's cutoff for a positive amphetamine screen.
-
Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (Cutoff concentration of d-amphetamine / Minimum concentration of test compound giving a positive result) x 100
Caption: Workflow for in vitro immunoassay cross-reactivity testing.
Confirmatory Analysis by GC-MS or LC-MS/MS
Objective: To confirm that positive immunoassay results are due to the test compound and not contamination, and to develop a specific method for the detection of this compound and cyclazodone.
Materials:
-
GC-MS or LC-MS/MS system
-
Reference standards for this compound and cyclazodone
-
Internal standards
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Derivatizing agents (for GC-MS, if necessary)
Procedure:
-
Develop and validate a sensitive and specific GC-MS or LC-MS/MS method for the quantification of this compound and cyclazodone in urine.
-
For any samples that screen positive in the immunoassay, perform an extraction (SPE or LLE) to isolate the analytes.
-
Analyze the extracted samples using the validated GC-MS or LC-MS/MS method.
-
Confirm the presence of this compound and/or cyclazodone and the absence of amphetamines.
Signaling Pathways and Metabolic Fate
The metabolism of this compound is a key factor in its detection window and potential for cross-reactivity. The primary metabolic pathway is believed to be N-demethylation to cyclazodone.
Caption: Proposed primary metabolic pathway of this compound.
Conclusion and Future Directions
Researchers and drug development professionals are encouraged to conduct systematic in vitro cross-reactivity studies using the protocols outlined in this guide. Such research is crucial for ensuring the accuracy of drug screening results and for the proper clinical and forensic management of cases involving novel psychoactive substances. The findings of these studies will be invaluable in updating drug screening guidelines and informing the scientific community.
References
Confirming the Mechanism of Action of N-Methylcyclazodone: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
N-Methylcyclazodone is a synthetic stimulant molecule, structurally related to cyclazodone and pemoline, that has garnered interest within research communities for its potential nootropic and psychostimulant effects. Its mechanism of action is presumed to be similar to other dopaminergic and noradrenergic releasing agents; however, definitive experimental validation, particularly through the use of knockout models, is currently absent from publicly available scientific literature. This guide provides an overview of the proposed mechanism of this compound and offers a comparative analysis with well-characterized stimulants, showcasing how knockout models have been instrumental in confirming their modes of action.
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its stimulant effects primarily by promoting the release of the monoamine neurotransmitters dopamine and norepinephrine, and to a lesser extent, serotonin.[1] This action is thought to be mediated through interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inducing the reverse transport of these neurotransmitters, this compound is believed to increase their extracellular concentrations in the synapse, leading to enhanced neurotransmission and its characteristic stimulant effects.[1] The addition of a methyl group to the cyclazodone structure is thought to increase its potency and duration of action.[1]
It is crucial to note that this proposed mechanism is largely inferred from its structural similarity to compounds like cyclazodone and pemoline, and there is a significant lack of direct experimental evidence, such as in vitro binding affinity assays or neurotransmitter release studies, for this compound itself.[2][3] Furthermore, no studies utilizing knockout animal models to dissect the specific molecular targets of this compound have been published to date.
The Role of Knockout Models in Confirming Mechanism of Action
Knockout (KO) animal models, in which a specific gene has been inactivated or "knocked out," are powerful tools for elucidating the in vivo mechanism of action of psychoactive compounds. By comparing the behavioral and neurochemical effects of a drug in wild-type animals versus animals lacking a specific transporter (e.g., DAT-KO mice), researchers can definitively determine the involvement of that transporter in the drug's effects.
Experimental Workflow for Utilizing Knockout Models
Caption: A generalized workflow for using knockout models to confirm a drug's mechanism of action.
Comparative Analysis: this compound Alternatives
To illustrate the utility of knockout models, this section compares the proposed mechanism of this compound with two well-studied stimulants, methylphenidate and d-amphetamine, for which knockout model data are available. Pemoline, a structural analog of this compound, is also included for comparison, although knockout model data for it is similarly lacking.
In Vitro Transporter Binding and Functional Activity
The initial characterization of a stimulant's mechanism of action often involves in vitro assays to determine its binding affinity (Ki) or inhibitory concentration (IC50) at the monoamine transporters. A lower value indicates a higher affinity or potency.
| Compound | DAT (IC50/Ki, nM) | NET (IC50/Ki, nM) | SERT (IC50/Ki, nM) | Primary Mechanism |
| This compound | Data not available | Data not available | Data not available | Proposed: DA/NE Releaser |
| Pemoline | Data not available | Data not available | Data not available | Proposed: DA/NE Releaser[2] |
| Methylphenidate (d-threo) | 33[4] | 244[4] | >50,000[4] | DAT/NET Reuptake Inhibitor[4] |
| d-Amphetamine | ~25-100 | ~5-40 | ~1000-5000 | DA/NE Releaser[5] |
Note: Data for d-amphetamine can vary depending on the specific assay conditions.
Insights from Dopamine Transporter (DAT) Knockout Models
Studies using DAT knockout mice have been pivotal in confirming the primary mechanism of action for methylphenidate and d-amphetamine.
| Compound | Effect in Wild-Type Mice | Effect in DAT Knockout Mice | Conclusion |
| Methylphenidate | Increased locomotor activity and reward-seeking behavior.[6][7] | No increase in locomotor activity or reward-seeking behavior.[6][7] | The stimulant and rewarding effects are primarily mediated by its action on DAT.[6] |
| d-Amphetamine | Significant increase in extracellular dopamine and locomotor activity.[8][9] | No significant increase in extracellular dopamine; locomotor activity is paradoxically decreased.[8][9] | The dopamine-releasing and stimulant effects are dependent on a functional DAT.[8] |
These findings in DAT knockout mice provide compelling evidence that the dopamine transporter is the primary molecular target for the stimulant and reinforcing effects of both methylphenidate and d-amphetamine. The absence of these effects in mice lacking DAT confirms that their mechanism of action is not primarily driven by off-target interactions.
Signaling Pathways
The downstream signaling effects of these stimulants are complex, but a simplified representation of the proposed pathways is presented below.
Caption: Proposed interaction of stimulants with the dopamine transporter (DAT).
Experimental Protocols
Below are generalized protocols for key experiments used to characterize the mechanism of action of stimulants.
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Preparation of Transporter-Expressing Cells: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the transporters.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[10]
In Vivo Microdialysis in Knockout Mice
Objective: To measure extracellular neurotransmitter levels in the brain of conscious, freely moving mice following drug administration.
Methodology:
-
Surgical Implantation: Wild-type and knockout mice are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens or striatum).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after administration of the test compound.
-
Neurotransmitter Quantification: The concentration of dopamine, norepinephrine, and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[8]
-
Data Analysis: Changes in extracellular neurotransmitter concentrations over time are compared between wild-type and knockout mice.
Conclusion
While this compound is purported to act as a monoamine releasing agent, this guide highlights the critical absence of definitive experimental evidence, particularly from studies employing knockout models. The comparative analysis with well-characterized stimulants like methylphenidate and d-amphetamine underscores the power of these genetic tools in unequivocally identifying the molecular targets responsible for a drug's psychoactive effects. For the scientific community to fully understand the pharmacological profile and potential therapeutic applications of this compound, further preclinical research, including in vitro transporter interaction studies and in vivo assessments in knockout models, is imperative.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reward‐enhancing effect of methylphenidate is abolished in dopamine transporter knockout mice: A model of attention‐deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reward-enhancing effect of methylphenidate is abolished in dopamine transporter knockout mice: A model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypolocomotor effects of acute and daily d-amphetamine in mice lacking the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anorectic Effects of N-Methylcyclazodone
An Objective Evaluation of N-Methylcyclazodone's Potential as an Appetite Suppressant in Comparison to Established and Novel Anorectic Agents.
This guide provides a comparative overview of the potential anorectic effects of this compound, a centrally acting stimulant, against other appetite-suppressing compounds. Due to the limited availability of direct experimental data on this compound, this comparison is based on its putative mechanism of action and draws parallels with pharmacologically similar agents. This document is intended for researchers, scientists, and professionals in drug development interested in the landscape of anorectic compounds.
Introduction to this compound
This compound is a derivative of cyclazodone, a stimulant developed in the 1960s.[1] Like its parent compound, this compound is believed to exert its effects by promoting the release of key neurotransmitters involved in appetite regulation: dopamine, norepinephrine, and serotonin. While anecdotal reports suggest it possesses nootropic and stimulant properties, rigorous clinical data on its anorectic efficacy in humans is currently lacking. Its structural and mechanistic similarities to other stimulants like amphetamine suggest a potential for appetite suppression.
Comparative Anorectic Agents
To provide a framework for comparison, this guide includes data on the following classes of anorectic drugs:
-
Psychostimulants (e.g., Amphetamine): These agents are known to increase synaptic concentrations of catecholamines, leading to appetite suppression.[2]
-
Serotonin-Norepinephrine Reuptake Inhibitors (e.g., Sibutramine - withdrawn): These drugs historically demonstrated efficacy in reducing food intake by increasing levels of serotonin and norepinephrine.
-
GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide): These newer agents have shown significant efficacy in weight reduction by targeting receptors involved in metabolic regulation.[2][3][4][5]
Quantitative Data on Anorectic Effects
The following table summarizes available data on the anorectic effects of various compounds. It is important to note the absence of published, peer-reviewed data for this compound. The values for comparator drugs are derived from clinical trials and are presented to offer a benchmark for potential efficacy.
| Compound/Class | Mechanism of Action | Average Weight Loss (%) | Key Adverse Effects |
| This compound | Putative Dopamine, Norepinephrine, and Serotonin Releaser | Data not available | Potential for stimulant-related side effects (e.g., increased heart rate, blood pressure, insomnia) |
| Amphetamine | Dopamine and Norepinephrine Releaser | Variable, often short-term | High abuse potential, cardiovascular risks, psychiatric effects[6] |
| Semaglutide | GLP-1 Receptor Agonist | ~15% at 68 weeks[2] | Gastrointestinal issues (nausea, vomiting, diarrhea)[4] |
| Tirzepatide | GIP and GLP-1 Receptor Agonist | ~20.9% at 72 weeks[5] | Gastrointestinal issues, similar to other GLP-1 agonists[5] |
| Phentermine/Topiramate | Sympathomimetic/GABA Receptor Modulator | ~9.8% at 56 weeks | Paresthesia, dizziness, dysgeusia, insomnia, constipation, and dry mouth |
Experimental Protocols
To empirically determine the anorectic effects of this compound, standardized preclinical and clinical protocols are necessary.
Preclinical Assessment of Anorectic Effects in Rodent Models
This protocol outlines a typical in vivo study to assess the effects of a novel compound on food intake and body weight in rats or mice.
1. Animals:
-
Species and Strain: Male Wistar rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
2. Drug Administration:
-
Compound: this compound, comparator agents (e.g., d-amphetamine), and vehicle control (e.g., saline or a suitable solvent).
-
Dosing: A dose-response study should be conducted (e.g., 1, 3, 10 mg/kg).
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
3. Measurement of Food Intake and Body Weight:
-
Baseline: Food intake and body weight are measured daily for several days before the start of treatment to establish a stable baseline.
-
Treatment Period: Following drug administration, pre-weighed food is provided, and the remaining food is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-injection) to determine cumulative food intake. Body weight is recorded daily.
-
Duration: The study can be acute (single dose) or chronic (repeated dosing over several days or weeks) to assess tolerance.
4. Statistical Analysis:
-
Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare treatment groups to the vehicle control.
Clinical Trial Design for Anorectic Efficacy
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the anorectic effects of a new drug in humans.
1. Study Population:
-
Inclusion Criteria: Healthy adult volunteers with a Body Mass Index (BMI) between 27 and 35 kg/m ².
-
Exclusion Criteria: History of eating disorders, cardiovascular disease, psychiatric conditions, or substance abuse.
2. Intervention:
-
Treatment Arms: this compound (various doses), a positive control (e.g., an approved weight-loss medication), and a placebo.
-
Duration: Typically 12 to 52 weeks.
3. Outcome Measures:
-
Primary Endpoint: Mean percent change in body weight from baseline.
-
Secondary Endpoints:
-
Proportion of subjects achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference.
-
Changes in self-reported appetite and food cravings (using validated questionnaires).
-
Safety and tolerability assessments (adverse events, vital signs, ECGs, laboratory tests).
-
4. Study Procedures:
-
Screening: To determine eligibility.
-
Randomization: To assign participants to treatment groups.
-
Follow-up Visits: Regular visits to assess efficacy and safety.
-
Diet and Exercise Counseling: All participants typically receive standardized counseling.
Signaling Pathways and Visualizations
The anorectic effects of this compound are likely mediated through its influence on central dopaminergic and serotonergic pathways, which are critical in regulating appetite and feeding behavior.
Putative Mechanism of Action of this compound
This compound is hypothesized to act as a releasing agent for dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This increased availability of monoamines in the synaptic cleft, particularly in brain regions like the hypothalamus and reward centers, is thought to suppress appetite.
Caption: Putative mechanism of this compound leading to appetite suppression.
Experimental Workflow for Preclinical Anorectic Assessment
The following diagram illustrates a standard workflow for evaluating the anorectic potential of a compound in a preclinical setting.
References
- 1. Double-blind evaluation of reinforcing and anorectic actions of weight control medications. Interaction of pharmacological and behavioral treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradigm shift in obesity treatment: an extensive review of current pipeline agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical outcomes associated with drugs for obesity and overweight: A systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 5. Tirzepatide after intensive lifestyle intervention in adults with overweight or obesity: the SURMOUNT-3 phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielosp.org [scielosp.org]
"replicating findings on N-Methylcyclazodone's effects on neurotransmitter release"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methylcyclazodone (NMC), a novel stimulant, and its effects on neurotransmitter release. Due to the limited availability of formal, peer-reviewed quantitative studies on this compound, this document synthesizes available qualitative data and presents it alongside established findings for well-characterized stimulants. It also outlines standardized experimental protocols to encourage and facilitate further research into the neuropharmacology of this compound.
This compound is a derivative of cyclazodone and is structurally related to other stimulants like pemoline and thozalinone.[1][2] Its mechanism of action is thought to involve the release and reuptake inhibition of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] Anecdotal reports and preliminary descriptions suggest it is more potent and has a longer duration of action than its parent compound, cyclazodone.[2] It is also reported to have more pronounced serotonergic effects compared to cyclazodone.[1]
Comparative Analysis of Psychostimulant Effects on Neurotransmitter Release
The following table summarizes the known or presumed effects of this compound on neurotransmitter release in comparison to other well-known psychostimulants. It is important to note that the data for this compound is largely qualitative and derived from non-peer-reviewed sources, highlighting a significant gap in the scientific literature.
| Compound | Primary Mechanism of Action | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release | Potency (Relative to Amphetamine) | Duration of Action |
| This compound | Monoamine Releaser & Reuptake Inhibitor[1][2] | Reported to be significant[2] | Reported to be significant[2] | Mild to moderate, more so than cyclazodone[1][2] | Reportedly 4-6x more potent than pemoline[2] | Long (9-12 hours)[2] |
| Amphetamine | Monoamine Releaser & Reuptake Inhibitor | High | High | Low to moderate | 1 | Moderate (4-6 hours) |
| Methamphetamine | Monoamine Releaser & Reuptake Inhibitor | Very High | High | Moderate to High | ~2 | Long (8-12 hours) |
| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor | Indirect increase via reuptake inhibition | Indirect increase via reuptake inhibition | Negligible | Lower than amphetamine | Short to Moderate (2-4 hours) |
| Pemoline | Dopamine Reuptake Inhibitor & Releasing Agent[3] | Moderate[3] | Minimal[3] | Negligible | Lower than amphetamine | Moderate (4-8 hours) |
Experimental Protocols for Investigating Neurotransmitter Release
To address the current lack of quantitative data for this compound, the following are detailed methodologies for key experiments that could be employed to characterize its effects on neurotransmitter release.
In Vitro Neurotransmitter Release Assay Using Synaptosomes
This protocol is designed to measure the direct effects of this compound on neurotransmitter release from isolated nerve terminals (synaptosomes).
1. Synaptosome Preparation:
- Rodent brains (e.g., rat striatum for dopamine, cortex for norepinephrine and serotonin) are rapidly dissected and homogenized in ice-cold sucrose buffer.
- The homogenate is centrifuged at a low speed to remove cellular debris.
- The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
- The synaptosome pellet is washed and resuspended in a physiological buffer.
2. Neurotransmitter Loading:
- Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.
3. Release Assay:
- The loaded synaptosomes are then washed to remove excess unincorporated radiolabel.
- Aliquots of the synaptosomes are exposed to various concentrations of this compound or a control substance (e.g., amphetamine).
- The amount of radiolabeled neurotransmitter released into the supernatant is measured over time using a scintillation counter.
4. Data Analysis:
- The percentage of total neurotransmitter released is calculated for each concentration of the test compound.
- Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inducing neurotransmitter release.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in the brains of living, freely moving animals following the administration of this compound.
1. Surgical Implantation of Microdialysis Probe:
- Animals (e.g., rats) are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens for dopamine).
- Animals are allowed to recover from surgery.
2. Microdialysis Procedure:
- A microdialysis probe is inserted into the guide cannula.
- The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
- Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.
- Dialysate samples are collected at regular intervals.
3. Drug Administration and Sample Analysis:
- After collecting baseline samples, this compound is administered to the animal (e.g., via intraperitoneal injection).
- Dialysate collection continues to monitor changes in neurotransmitter levels.
- The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Data Analysis:
- Neurotransmitter concentrations are expressed as a percentage of the baseline levels.
- Time-course data is analyzed to determine the onset, magnitude, and duration of this compound's effect on extracellular neurotransmitter concentrations.
Visualizing the Hypothesized Mechanism and Experimental Workflow
The following diagrams illustrate the presumed signaling pathway of this compound and a typical experimental workflow for its characterization.
References
A Comparative Analysis of the Therapeutic Index of N-Methylcyclazodone and Other CNS Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of the research chemical N-Methylcyclazodone against three established central nervous system (CNS) stimulants: amphetamine, methylphenidate, and modafinil. The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety, defined as the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect. A higher TI generally indicates a wider margin of safety.
It is imperative to note that this compound is a research chemical that is not approved for human consumption by any regulatory agency.[1] Consequently, there is a significant lack of formal preclinical and clinical data, including LD50 (median lethal dose) and ED50 (median effective dose) values, which are essential for calculating a therapeutic index. This guide will therefore rely on available preclinical data for the comparator stimulants and qualitative information for this compound to frame the comparison.
Quantitative Data Summary
The following table summarizes the available preclinical data and therapeutic dosages for each compound. The therapeutic index is calculated as LD50 / ED50. It is important to acknowledge that variations in animal species, administration routes, and the specific therapeutic or toxic endpoint measured can influence these values.
| Compound | Primary Mechanism of Action | Preclinical LD50 (Species, Route) | Preclinical ED50 (Species, Route, Effect) | Calculated Therapeutic Index (Approx.) | Typical Human Daily Dose |
| This compound | Believed to be a Dopamine and Norepinephrine Transporter (DAT/NET) Inhibitor/Releaser[2] | Data Not Available | Data Not Available | Unknown | 10 - 30 mg (anecdotal) |
| Amphetamine | Promotes Dopamine (DA) and Norepinephrine (NE) release; DAT/NET Reuptake Inhibitor | 96.8 mg/kg (Rat, Oral)[3] | ~2 mg/kg (Mouse, Oral, Locomotor Activity)¹ | ~48 | 5 - 40 mg[4] |
| Methylphenidate | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[5] | 190 mg/kg (Mouse, Oral)[5] | ~2.5 mg/kg (Mouse, IP, Locomotor Activity)[6] | ~76 | 20 - 60 mg |
| Modafinil | Atypical stimulant; primarily a weak DAT inhibitor with effects on Orexin, Histamine, and GABA systems[7][8] | Not established; very high doses tolerated in humans[7] | ~120 mg/kg (Mouse, Oral, Locomotor Activity)[9] | Very High (Qualitative) | 200 - 400 mg[7] |
¹ED50 for amphetamine is an estimation based on doses that produce significant behavioral effects in animal models, reflecting the lower end of the dose-response curve for locomotor activity.
Mechanisms of Action: Signaling Pathways
The distinct pharmacological profiles of these stimulants are rooted in their different mechanisms of action at the synaptic level.
Experimental Protocols: Determining Therapeutic Index
The determination of a therapeutic index is a foundational component of preclinical toxicology and safety pharmacology.[10][11] It involves distinct phases of efficacy and toxicity testing, typically in rodent models, before any human trials can be considered.[12]
General Methodology
-
Efficacy Studies (ED50 Determination):
-
Objective: To determine the dose of the compound that produces a desired therapeutic effect in 50% of the test population.
-
Animal Models: For CNS stimulants, relevant animal models are used to measure endpoints like increased locomotor activity, improved performance in cognitive tasks (e.g., mazes, attention tests), or reduced immobility in a forced swim test (an indicator of antidepressant-like effects).[13]
-
Procedure: Animals are divided into groups and administered escalating doses of the test compound. Behavioral and physiological responses are quantified and plotted on a dose-response curve to calculate the ED50.
-
-
Acute Toxicity Studies (LD50 Determination):
-
Objective: To determine the single dose of the compound that is lethal to 50% of the test population.
-
Procedure: Modern methods, such as the Up-and-Down Procedure (UDP), are employed to minimize animal use.[12] This involves administering a dose to a single animal and observing the outcome (survival or death) after a set period (e.g., 24-48 hours). The dose for the next animal is adjusted up or down based on the previous outcome. This sequential process continues until enough data points are gathered to statistically estimate the LD50.
-
Observation: In addition to mortality, animals are closely monitored for signs of clinical toxicity, such as convulsions, changes in respiration, or severe behavioral abnormalities.[3]
-
-
Calculation:
-
The Therapeutic Index is calculated using the formula: TI = LD50 / ED50 .
-
Experimental Workflow Diagram
Conclusion
This comparative guide underscores the critical importance of rigorous preclinical safety evaluation in drug development.
-
This compound: A direct evaluation of its therapeutic index is impossible due to the absence of published preclinical safety and efficacy data. Its presumed mechanism of action is similar to other potent stimulants, but its safety profile is entirely unknown. The toxicity associated with structurally related compounds, such as the hepatotoxicity of pemoline, warrants extreme caution.[1]
-
Amphetamine and Methylphenidate: These are well-characterized stimulants with established, albeit relatively narrow, therapeutic indices. Their mechanisms, involving potent modulation of dopamine and norepinephrine systems, contribute to both their therapeutic efficacy in conditions like ADHD and their potential for abuse and overdose.[3][5]
-
Modafinil: Among the compounds reviewed, modafinil exhibits the most favorable safety profile. While a precise therapeutic index is not established, its tolerability at very high doses in clinical settings suggests a wide safety margin.[7] Its atypical mechanism, which involves weaker direct dopaminergic action and broader effects on wakefulness-promoting systems, likely contributes to its lower abuse potential compared to traditional stimulants.[8][14]
For drug development professionals, this comparison highlights a clear hierarchy of risk. While this compound may possess stimulant properties, its uncharacterized safety profile places it in a high-risk category. In contrast, established stimulants offer known efficacy and quantifiable risk, with modafinil representing an alternative with a potentially superior safety margin due to its distinct pharmacological actions.
References
- 1. cfsre.org [cfsre.org]
- 2. This compound | 14461-92-8 | Benchchem [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Amphetamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. [Pharmacokinetics--pharmacodynamics of modafinil in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. api.upums.ac.in [api.upums.ac.in]
- 13. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methylcyclazodone and Methylphenidate in Behavioral Assays: A Review of Preclinical and Anecdotal Data
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the behavioral effects of N-Methylcyclazodone and the well-established psychostimulant, methylphenidate. Due to a significant disparity in the available scientific literature, this comparison juxtaposes robust preclinical data for methylphenidate with the limited and largely anecdotal information available for this compound and its structural analogs.
This compound is a novel psychoactive substance with structural similarities to pemoline and cyclazodone.[1] Anecdotal reports suggest it possesses stimulant and nootropic effects, drawing comparisons to established psychostimulants like methylphenidate.[2] However, a critical lack of formal preclinical studies on this compound necessitates a cautious approach to any direct comparison. This guide, therefore, aims to provide a structured overview of the known behavioral pharmacology of methylphenidate, supplemented by the sparse data and user-reported effects of this compound to highlight areas for future empirical investigation.
Mechanism of Action
The primary mechanism of action for methylphenidate involves the blockade of dopamine and norepinephrine transporters, leading to increased extracellular concentrations of these neurotransmitters in the brain. In contrast, this compound is thought to act primarily as a monoamine releasing agent, promoting the release of dopamine, norepinephrine, and serotonin.[2] The addition of a methyl group to the parent compound, cyclazodone, is believed to enhance its potency and duration of action.[2]
Locomotor Activity
Methylphenidate generally increases locomotor activity in a dose-dependent manner in rodents. This is a well-documented effect and is often used as a primary indicator of its stimulant properties.
For this compound, direct preclinical studies on locomotor activity are absent. However, its parent compound, cyclazodone, was reported in a patent to have a "strong excitatory effect" and to increase locomotor activity in mice at a dose of 10 mg/kg, with the effect lasting for over six hours.[3] Anecdotal reports from users of this compound describe it as being stimulating, encouraging physical activities.[2]
Table 1: Comparison of Effects on Locomotor Activity
| Compound | Animal Model | Dosing | Route of Administration | Observed Effect |
| Methylphenidate | Rats | 0.6 - 10.0 mg/kg | Intraperitoneal | Dose-dependent increase in locomotor activity. |
| Cyclazodone | Mice | 10 mg/kg | Not Specified | Strong excitatory effect, increased locomotor activity lasting >6 hours.[3] |
| This compound | - | - | - | Anecdotal reports of stimulation and increased physical activity.[2] |
Cognitive Performance
Methylphenidate is widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and is known to improve attention, working memory, and executive function in both clinical and preclinical settings. Studies in rodents have demonstrated its ability to enhance performance in various cognitive tasks.
There are no formal studies on the cognitive effects of this compound. Anecdotal reports from online forums suggest that it may have nootropic properties, with some users reporting enhanced focus and concentration, comparing it to methylphenidate and amphetamine.[2] The parent compound, cyclazodone, was initially investigated for properties that could reduce fatigue.[1]
Table 2: Comparison of Effects on Cognitive Performance
| Compound | Subject | Task | Observed Effect |
| Methylphenidate | Humans, Rodents | Various cognitive tasks (e.g., attention, working memory) | Improved performance, enhanced focus and attention. |
| This compound | Humans (anecdotal) | - | Reports of enhanced focus and concentration.[2] |
| Cyclazodone | - | - | Investigated for fatigue-reducing properties.[1] |
Reward-Seeking Behavior
Methylphenidate has been shown to have reinforcing properties and can induce conditioned place preference in animal models, indicating its potential for reward and abuse. Its effects on the dopamine system are central to its rewarding properties.
No preclinical data exists regarding the reward-seeking potential of this compound. Anecdotal reports suggest that it can produce mild euphoria.[2] Some users report that compulsive redosing is less prominent with this compound compared to its parent compound, cyclazodone, due to its longer duration of action.[2]
Table 3: Comparison of Effects on Reward-Seeking Behavior
| Compound | Animal Model | Assay | Observed Effect |
| Methylphenidate | Rodents | Conditioned Place Preference, Self-Administration | Reinforcing properties, induces conditioned place preference. |
| This compound | - | - | Anecdotal reports of mild euphoria.[2] |
Experimental Protocols
Detailed methodologies for the behavioral assays cited for methylphenidate are crucial for contextualizing the data. The following provides a general overview of a typical experimental workflow for assessing locomotor activity.
Locomotor Activity Assay:
-
Acclimatization: Rodents are typically housed in the testing facility for a period before the experiment to minimize stress.
-
Habituation: On the testing day, animals are placed in an open-field arena (a square or circular enclosure) for a set period (e.g., 30-60 minutes) to allow exploration and for initial activity levels to decline.
-
Drug Administration: Animals are administered either methylphenidate at various doses or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Recording: Immediately after injection, animals are returned to the open-field arena, and their locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) using automated tracking systems that measure parameters such as distance traveled, horizontal and vertical movements (rearing), and time spent in different zones of the arena.
-
Data Analysis: The collected data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) to compare the effects of different doses of methylphenidate to the vehicle control group.
Conclusion and Future Directions
The comparison between this compound and methylphenidate is currently hampered by a significant lack of empirical data for the former. While methylphenidate's behavioral pharmacology is well-characterized, information on this compound is primarily based on anecdotal user reports and inferences from its structural analogs. These anecdotal reports suggest that this compound may share some stimulant and cognitive-enhancing properties with methylphenidate, but also hint at a different pharmacological profile, potentially involving serotonergic systems.
A single case report of toxicity associated with this compound highlights the potential for adverse effects, including uncontrollable body movements, palpitations, and rhabdomyolysis, particularly at high doses.[4][5]
To provide a scientifically valid comparison, rigorous preclinical studies of this compound are imperative. Future research should focus on characterizing its effects in standardized behavioral assays, including locomotor activity, cognitive performance in various domains, and reward-seeking behavior. Such studies are essential to understand its pharmacological profile, therapeutic potential, and abuse liability. Until such data becomes available, any claims regarding the comparative effects of this compound and methylphenidate should be treated with extreme caution.
References
Safety Operating Guide
Proper Disposal of N-Methylcyclazodone: A Guide for Laboratory Professionals
The responsible disposal of research chemicals is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of N-Methylcyclazodone, tailored for researchers and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste, which typically prohibit the disposal of research chemicals via standard trash or sewer systems.[1][2][3]
Hazard Assessment and Safety Data
A thorough understanding of a substance's properties is the first step in safe handling and disposal. According to its Safety Data Sheet (SDS), this compound presents a low hazard profile.[1] However, standard laboratory precautions should always be observed.
| Hazard Identification | Rating/Classification | Source |
| GHS Classification | Not classified as hazardous | [1] |
| GHS Label Elements | None (No pictograms, signal word, or hazard statements) | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE. Adherence to general protective and hygienic measures is crucial.[1]
-
Gloves: Use chemically resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from potential contamination.
2. Waste Collection and Containerization Proper containment is essential to prevent accidental release.
-
Designate a Waste Stream: this compound, as a non-hazardous but synthetic research chemical, should be disposed of through your institution's chemical waste stream. Never dispose of it in the regular trash or down the drain.[2][4] Environmental precautions dictate that it should not be allowed to enter sewers or surface/groundwater.[1]
-
Select a Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. The container must have a secure, sealable lid.[2]
-
Keep Container Closed: The waste container must be kept sealed at all times, except when you are adding waste.[4]
3. Labeling the Waste Container Accurate labeling is a critical regulatory requirement.
-
Identify as Waste: Clearly mark the container with the words "Hazardous Waste" or as required by your institution's specific policies.[4]
-
List Contents: The label must include the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[2]
-
Date the Container: Add the date when the container is full or ready for disposal.[4]
4. Temporary Storage in the Laboratory Store the waste container safely while it awaits pickup.
-
Designated Storage Area: Keep the waste container in a designated satellite accumulation area within the lab.[5]
-
Segregation: Store it away from incompatible chemicals to prevent any potential reactions.[2]
-
Secondary Containment: It is best practice to place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[2]
5. Scheduling Final Disposal The final step is to transfer the waste to a licensed disposal facility.
-
Contact EHS: Request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[2]
-
Do Not Attempt On-Site Treatment: Evaporation or neutralization of chemical waste as a means of disposal is illegal and not permitted.[3][4] All waste must be handled by trained professionals at an EPA-permitted facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Handling Protocols for N-Methylcyclazodone
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of N-Methylcyclazodone.
This compound is a research chemical structurally analogous to known stimulants. While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with a high degree of caution due to the limited availability of comprehensive safety and toxicological data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes recommended PPE based on general laboratory safety guidelines for handling research chemicals.[1][2][3][4]
| Hazard Level | Task | Recommended PPE |
| Low Hazard | Handling small quantities of dilute solutions or solids with no risk of aerosolization. | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves |
| Moderate Hazard | Handling concentrated solutions or solids, or any procedure with a potential for splashing or aerosol generation. | - Chemical splash goggles- Barrier or chemical-resistant lab coat- Chemical-resistant gloves (e.g., nitrile, neoprene)- Face shield (in addition to goggles for splash hazards)[2] |
| Elevated Hazard | Procedures with a high risk of aerosolization or exposure to significant quantities. | - Chemical splash goggles and a face shield- Chemical-resistant lab coat or gown- Double gloving with appropriate chemical-resistant gloves- Use of a certified chemical fume hood is mandatory. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe handling of research chemicals. The following workflow provides a step-by-step guide for the entire process of working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
